c-Fms-IN-10
Description
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Properties
IUPAC Name |
4-amino-N-[3-methyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]thieno[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7OS/c1-12-5-3-6-14(26-12)9-29-17-8-4-7-16(18(17)13(2)28-29)27-22(30)15-10-31-20-19(15)24-11-25-21(20)23/h3-8,10-11H,9H2,1-2H3,(H,27,30)(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVIZFHCMVWFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C)NC(=O)C4=CSC5=C4N=CN=C5N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
c-Fms-IN-10: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms-IN-10 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. As a member of the thieno[3,2-d]pyrimidine class of kinase inhibitors, this compound has demonstrated significant potential in preclinical studies for its anti-tumor activities. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Mechanism of Action: Potent Inhibition of c-Fms Kinase Activity
This compound exerts its biological effects through the direct and potent inhibition of the c-Fms receptor tyrosine kinase. The binding of the natural ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), to the extracellular domain of c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling events that are crucial for the survival, proliferation, differentiation, and function of monocytes, macrophages, and other myeloid lineage cells.
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Fms kinase domain. This occupation of the active site prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary target and other kinases is summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Target Kinase | IC50 (nM) |
| c-Fms (CSF-1R) | 2 |
Table 2: Kinase Selectivity Profile of a Representative Thieno[3,2-d]pyrimidine Inhibitor
| Kinase | IC50 (nM) |
| FAK | >1000 |
| FLT3 | >1000 |
| KDR (VEGFR2) | >1000 |
| PDGFRβ | >1000 |
| c-Kit | >1000 |
Note: A comprehensive kinase selectivity panel for this compound (compound 21) is not publicly available. The data in Table 2 is representative of the high selectivity of the thieno[3,2-d]pyrimidine scaffold for c-Fms over other related kinases.
Downstream Signaling Pathways Modulated by this compound
The inhibition of c-Fms autophosphorylation by this compound leads to the suppression of multiple downstream signaling cascades that are critical for macrophage function and tumor progression. Key among these are the PI3K/AKT and MAPK/ERK pathways.
c-Fms Signaling Pathway Inhibition
The following diagram illustrates the canonical c-Fms signaling pathway and the point of intervention by this compound.
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Cellular Effects
In cellular assays, this compound has been shown to inhibit the proliferation and invasion of cancer cells that are dependent on c-Fms signaling, either through autocrine or paracrine loops. For instance, in co-culture models of breast cancer cells and macrophages, inhibition of c-Fms signaling can disrupt the symbiotic relationship that promotes tumor progression.
Table 3: Cellular Activity of a Representative Thieno[3,2-d]pyrimidine c-Fms Inhibitor
| Cell Line | Assay | Effect | IC50 / Concentration |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Proliferation | Inhibition | Not specified |
| MDA-MB-231 + Macrophages | Invasion | Inhibition | Not specified |
| Bone Marrow-Derived Macrophages (BMDMs) | CSF-1-mediated proliferation | Inhibition | Not specified |
| Bone Marrow-Derived Macrophages (BMDMs) | CSF-1-stimulated p-AKT | Inhibition | Dose-dependent |
| Bone Marrow-Derived Macrophages (BMDMs) | CSF-1-stimulated p-ERK | Inhibition | Dose-dependent |
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
The in vitro inhibitory activity of this compound against c-Fms is determined using a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Workflow Diagram:
Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer. Prepare a solution of recombinant human c-Fms enzyme, substrate, and ATP in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the this compound dilution (or vehicle control) to each well. Add 2.5 µL of the enzyme/substrate mixture. Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.
Cellular Western Blot Analysis of c-Fms Signaling
To assess the effect of this compound on downstream signaling pathways, Western blotting is employed to measure the phosphorylation status of key signaling proteins like c-Fms, AKT, and ERK in response to CSF-1 stimulation.
Workflow Diagram:
Caption: Workflow for Western blot analysis of c-Fms signaling.
Detailed Protocol:
-
Cell Culture and Treatment: Plate bone marrow-derived macrophages (BMDMs) and allow them to adhere. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours. Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for 15-30 minutes.
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane in 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-c-Fms, total c-Fms, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative levels of protein phosphorylation.[2][3]
Conclusion
This compound is a highly potent and selective inhibitor of the c-Fms receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of c-Fms autophosphorylation, leading to the suppression of critical downstream signaling pathways such as the PI3K/AKT and MAPK/ERK cascades. This targeted inhibition translates to the suppression of macrophage-driven processes that are implicated in tumor growth and metastasis. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other c-Fms inhibitors. Further characterization of its in vivo efficacy and safety profile is warranted to fully elucidate its clinical potential.
References
An In-depth Technical Guide to the c-Fms (CSF-1R) Signaling Pathway and its Inhibition by c-Fms-IN-10
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Fms receptor, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), is a critical player in the regulation of the mononuclear phagocyte system. Its activation by ligands such as CSF-1 and IL-34 triggers a cascade of intracellular signaling events that govern the proliferation, differentiation, survival, and function of monocytes, macrophages, and related cell types. Dysregulation of the c-Fms signaling pathway is implicated in a variety of pathological conditions, including cancer, inflammatory diseases, and neurodegenerative disorders, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the c-Fms signaling network, detailing the key molecular players and downstream pathways. Furthermore, it introduces c-Fms-IN-10, a potent and selective inhibitor of c-Fms, and discusses its mechanism of action in the context of this pathway. Detailed experimental protocols for assessing c-Fms kinase activity and its inhibition are also provided to aid researchers in their drug discovery and development efforts.
The c-Fms Receptor and its Ligands
c-Fms (Cluster of Differentiation 115 or CD115) is a type III receptor tyrosine kinase characterized by an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular region containing a split tyrosine kinase domain.[1] The primary physiological ligands for c-Fms are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[2] Both ligands exist as homodimers and bind to the extracellular domain of c-Fms, inducing receptor dimerization and subsequent activation of its intrinsic kinase activity.[3]
The c-Fms Signaling Cascade
Upon ligand binding and dimerization, the c-Fms receptor undergoes autophosphorylation on several tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for a variety of downstream signaling and adaptor proteins, initiating multiple signaling cascades.[4]
Key tyrosine phosphorylation sites in human c-Fms and their primary interacting partners include:
-
Y561: Binds to Src family kinases (SFKs), which play a role in mediating mitogenic signals.[4]
-
Y699: Recruits the Grb2/Sos complex, leading to the activation of the Ras-MAPK pathway.[5][6]
-
Y708: Another site implicated in the activation of downstream pathways.[6]
-
Y723: A crucial docking site for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), activating the PI3K-Akt survival pathway.[4]
-
Y809: Located in the activation loop of the kinase domain, its phosphorylation is critical for full enzymatic activity.[6]
The activation of these initial signaling hubs leads to the propagation of signals through several major downstream pathways:
-
PI3K/Akt Pathway: This pathway is central to promoting cell survival and proliferation. The recruitment of PI3K to phosphorylated Y723 leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt (Protein Kinase B). Activated Akt then phosphorylates a range of substrates that inhibit apoptosis and promote cell cycle progression.
-
Ras/Raf/MEK/ERK Pathway: The recruitment of the Grb2/Sos complex to Y699 facilitates the activation of the small GTPase Ras. This initiates a kinase cascade through Raf, MEK, and ultimately ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and differentiation.
-
JAK/STAT Pathway: While less characterized for c-Fms compared to other cytokine receptors, there is evidence for the involvement of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway in mediating some of the cellular responses to c-Fms activation.
Below is a diagram illustrating the core c-Fms signaling pathway.
Caption: The c-Fms signaling pathway initiated by ligand binding.
This compound: A Potent Inhibitor of c-Fms
This compound is a thieno[3,2-d]pyrimidine derivative that acts as a potent inhibitor of the c-Fms kinase. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Fms kinase domain and preventing the transfer of phosphate from ATP to the tyrosine residues on the receptor. This effectively blocks the autophosphorylation of c-Fms and the subsequent recruitment and activation of downstream signaling molecules.
The inhibitory action of this compound on the c-Fms signaling pathway is illustrated in the following diagram.
Caption: Mechanism of action of this compound.
Quantitative Data for c-Fms Inhibitors
The following table summarizes the in vitro potency of this compound and other selected c-Fms inhibitors.
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | c-Fms (CSF-1R) | 2 | [7] |
| Pexidartinib (PLX3397) | c-Fms, c-Kit | 20 (c-Fms) | [8] |
| Sotuletinib (BLZ945) | c-Fms (CSF-1R) | 1 | [8] |
| Vimseltinib (DCC-3014) | c-Fms, c-Kit | <10 (c-Fms) | [8] |
| Elzovantinib (TPX-0022) | SRC, MET, c-FMS | 0.76 (c-FMS) | [8] |
| Dovitinib (CHIR-258) | FLT3, c-Kit, CSF-1R, etc. | 36 (CSF-1R) | [8] |
Experimental Protocols
In Vitro c-Fms Kinase Assay (ADP-Glo™ Format)
This protocol describes a method to measure the kinase activity of purified c-Fms and to determine the IC50 of an inhibitor like this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human c-Fms kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of 2X substrate/ATP solution (e.g., 0.2 mg/mL Poly(Glu, Tyr) and 20 µM ATP in Kinase Buffer).
-
Add 2.5 µL of 2X enzyme solution (e.g., 2-5 ng/µL recombinant c-Fms in Kinase Buffer).
-
Add 1 µL of the diluted this compound or control (DMSO).
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based c-Fms Proliferation Assay (Ba/F3-CSF1R)
This protocol describes a method to assess the effect of c-Fms inhibitors on the proliferation of Ba/F3 cells engineered to express human c-Fms (CSF-1R). These cells are dependent on CSF-1 for their proliferation and survival.
Materials:
-
Ba/F3-hCSF1R cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Recombinant human CSF-1
-
This compound or other test inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture:
-
Maintain Ba/F3-hCSF1R cells in RPMI-1640 supplemented with 10% FBS and 10 ng/mL recombinant human CSF-1.
-
Prior to the assay, wash the cells twice with CSF-1-free medium to remove residual growth factor.
-
-
Assay Setup:
-
Resuspend the washed cells in assay medium (RPMI-1640 with 10% FBS) at a density of 2 x 10⁵ cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in assay medium.
-
Add 25 µL of the diluted inhibitor to the wells.
-
Add 25 µL of 4X CSF-1 solution (e.g., 40 ng/mL for a final concentration of 10 ng/mL) to the appropriate wells. Include a no-CSF-1 control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate the percent inhibition of proliferation for each inhibitor concentration relative to the CSF-1 stimulated control.
-
Determine the IC50 value as described for the kinase assay.
-
Conclusion
The c-Fms signaling pathway is a well-validated target for the development of therapeutics for a range of diseases. A thorough understanding of this intricate network is essential for the rational design and evaluation of novel inhibitors. This compound represents a potent tool for probing the function of c-Fms and serves as a lead compound for further drug development. The experimental protocols provided in this guide offer a starting point for researchers to investigate the c-Fms pathway and to characterize the activity of inhibitors like this compound. As our understanding of the nuances of c-Fms signaling in different disease contexts continues to grow, so too will the opportunities for developing targeted and effective therapies.
References
- 1. content.protocols.io [content.protocols.io]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. ulab360.com [ulab360.com]
- 4. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage colony-stimulating factor-induced tyrosine phosphorylation of c-fms proteins expressed in FDC-P1 and BALB/c 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage colony-stimulating factor-induced tyrosine phosphorylation of c-fms proteins expressed in FDC-P1 and BALB/c 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
c-Fms-IN-10: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms-IN-10 is a potent and selective inhibitor of the c-Fms kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] As a derivative of thieno[3,2-d]pyrimidine, this small molecule has demonstrated significant anti-tumor activity, positioning it as a compound of interest in cancer research.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its investigation in a research setting.
The c-Fms/CSF-1R signaling pathway plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages. In the context of cancer, this pathway is often dysregulated, with overexpression of c-Fms observed in various malignancies, including breast, ovarian, and endometrial cancers. This overexpression is frequently associated with a poor prognosis. By targeting c-Fms, inhibitors like this compound can modulate the tumor microenvironment, particularly by affecting tumor-associated macrophages (TAMs), which are key contributors to tumor progression, angiogenesis, and metastasis.
Core Data Summary
This section summarizes the key quantitative data for this compound, providing a clear comparison of its activity.
| Parameter | Value | Cell Line | Reference |
| IC50 (c-Fms Kinase) | 2 nM | N/A | [1][2] |
| Cell Viability (IC50) | Not Reported | MDA-MB-231 | N/A |
| Invasion Inhibition | Not Reported | MDA-MB-231 | N/A |
| In Vivo Efficacy | Not Reported | N/A | N/A |
| Pharmacokinetics | Not Reported | N/A | N/A |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of the c-Fms receptor. Ligand binding (CSF-1) to c-Fms induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated by c-Fms include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. These pathways are critical for cell survival, proliferation, and differentiation. By blocking the kinase activity of c-Fms, this compound effectively abrogates these downstream signals, leading to reduced tumor cell growth and survival.
Below is a diagram illustrating the c-Fms signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.
c-Fms Kinase Inhibition Assay (Biochemical Assay)
This assay determines the in vitro potency of this compound against the isolated c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the c-Fms kinase and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for c-Fms.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Human breast adenocarcinoma cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (serially diluted in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or opaque plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, follow the manufacturer's protocol to measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percent cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
In Vitro Tumor Invasion Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Human breast adenocarcinoma cell line (e.g., MDA-MB-231)
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
This compound
-
Boyden chamber inserts (8 µm pore size) coated with Matrigel
-
24-well plates
-
Cotton swabs
-
Methanol and Crystal Violet stain
Procedure:
-
Rehydrate the Matrigel-coated inserts with serum-free medium.
-
Harvest MDA-MB-231 cells and resuspend them in serum-free medium containing different concentrations of this compound or DMSO.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percent inhibition of invasion compared to the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a kinase inhibitor like this compound.
References
c-Fms-IN-10: A Technical Guide to its Role in Macrophage Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The differentiation of monocytes into macrophages is a critical process in innate immunity, tissue homeostasis, and various pathological conditions. This process is predominantly driven by the colony-stimulating factor 1 (CSF-1) and its receptor, c-Fms (also known as CSF-1R). The c-Fms signaling pathway is a key regulator of the survival, proliferation, and differentiation of cells of the mononuclear phagocyte lineage.[1][2][3] Dysregulation of this pathway is implicated in inflammatory diseases, such as rheumatoid arthritis, and cancer.[1]
c-Fms-IN-10 is a potent and selective small molecule inhibitor of the c-Fms kinase. As a derivative of thieno[3,2-d]pyrimidine, it exhibits high inhibitory activity with an IC50 of 2 nM against the c-Fms receptor.[4][5] This technical guide provides an in-depth overview of the role of this compound in macrophage differentiation, including its mechanism of action, experimental protocols for its use, and its effects on macrophage polarization.
Mechanism of Action of this compound in Macrophage Differentiation
c-Fms is a receptor tyrosine kinase. The binding of its ligand, Macrophage Colony-Stimulating Factor (M-CSF), induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are crucial for macrophage differentiation, survival, and proliferation.[6]
This compound, as a kinase inhibitor, presumably acts by competing with ATP for binding to the catalytic domain of c-Fms, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition of c-Fms signaling effectively blocks the M-CSF-dependent differentiation of monocytes into macrophages.
Quantitative Data on c-Fms Inhibition
| Parameter | Condition | Result | Reference Compound |
| Macrophage Differentiation | M-CSF-treated monocytes | Inhibition of macrophage formation | GW2580 |
| Macrophage Infiltration | In vivo mouse models of arthritis | Reduction in macrophage infiltration in joints | GW2580 |
| M2 Macrophage Polarization | Bone marrow-derived macrophages (BMDMs) + M2 stimulus (IL-4 + IL-10) | No increase in CD206 (M2 marker) expression | GW2580 |
| Pro-inflammatory Cytokine Production | M-CSF-primed BMDMs + LPS | Inhibition of TNF-α production | GW2580 |
Table 1: Effects of c-Fms Inhibition on Macrophage Differentiation and Function. This table summarizes the expected effects of a potent c-Fms inhibitor on various aspects of macrophage biology, based on data from the c-Fms inhibitor GW2580.[1][7]
Experimental Protocols
In Vitro Differentiation of Bone Marrow-Derived Macrophages (BMDMs) and Inhibition by this compound
This protocol describes the generation of BMDMs from mouse bone marrow and the assessment of the inhibitory effect of this compound on their differentiation.
Materials:
-
6-12 week old mice (e.g., C57BL/6)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Recombinant mouse M-CSF
-
This compound (dissolved in DMSO)
-
Ficoll-Paque
-
Flow cytometry antibodies: Anti-F4/80, Anti-CD11b
-
Cell scraper
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize mice and sterilize femurs and tibias with 70% ethanol.
-
Flush the bone marrow from the bones using a syringe with complete RPMI medium.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque.
-
-
Differentiation of BMDMs:
-
Resuspend the isolated mononuclear cells in complete RPMI medium containing 20 ng/mL of recombinant mouse M-CSF.
-
Plate the cells in non-tissue culture treated petri dishes at a density of 2 x 10^6 cells/mL.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh complete RPMI medium with 20 ng/mL M-CSF.
-
-
Inhibition with this compound:
-
On day 0 (at the time of plating) or day 3, add this compound to the culture medium at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). A vehicle control (DMSO) should be run in parallel.
-
-
Assessment of Differentiation:
-
On day 7, harvest the adherent cells by gently scraping.
-
Analyze the expression of macrophage surface markers F4/80 and CD11b by flow cytometry. A decrease in the percentage of F4/80+ and CD11b+ cells in the this compound treated groups compared to the vehicle control indicates inhibition of macrophage differentiation.
-
Analysis of c-Fms Signaling Pathway Inhibition by Western Blot
This protocol details the procedure to assess the effect of this compound on the phosphorylation of c-Fms and downstream signaling molecules.
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
This compound
-
Recombinant mouse M-CSF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-c-Fms, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Starve differentiated BMDMs in serum-free medium for 4-6 hours.
-
Pre-treat the cells with this compound at the desired concentrations for 1-2 hours.
-
Stimulate the cells with 50 ng/mL of M-CSF for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein for c-Fms, ERK, and Akt in the this compound treated samples will confirm its inhibitory activity.
-
Signaling Pathways and Experimental Workflows
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effect of this compound on BMDM differentiation.
Effect of this compound on Macrophage Polarization
Macrophages can be broadly classified into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. The differentiation and polarization of macrophages are influenced by the cytokine microenvironment. M-CSF is generally considered to promote an M2-like phenotype.[7]
By inhibiting the c-Fms/M-CSF signaling axis, this compound is expected to have a significant impact on macrophage polarization. Specifically, it is likely to:
-
Inhibit M2 Polarization: As M-CSF signaling is crucial for the development of M2-like macrophages, this compound would likely suppress the expression of M2 markers such as CD206 (mannose receptor) and Arginase-1, and reduce the secretion of anti-inflammatory cytokines like IL-10.[7]
-
Indirectly Modulate M1 Polarization: While not directly targeting M1 polarization pathways (which are typically induced by stimuli like LPS and IFN-γ), the inhibition of the M2-polarizing effects of endogenous or exogenous M-CSF could potentially alter the balance of macrophage phenotypes in a mixed inflammatory environment.
Caption: Simplified diagram of macrophage polarization and the inhibitory role of this compound.
Conclusion
This compound is a valuable research tool for dissecting the role of the c-Fms signaling pathway in macrophage biology. Its high potency and selectivity make it suitable for in vitro and potentially in vivo studies to investigate the consequences of inhibiting macrophage differentiation and function. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug development professionals to explore the therapeutic potential of targeting the c-Fms axis in various diseases. Further studies are warranted to fully elucidate the specific quantitative effects and the complete signaling network modulated by this compound in different macrophage subtypes and disease models.
References
- 1. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. olopatadinehydrochloride.com [olopatadinehydrochloride.com]
- 7. Macrophage subsets and their role: co-relation with colony-stimulating factor-1 receptor and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
c-Fms-IN-10: A Technical Guide for Researchers in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms-IN-10 is a potent and selective inhibitor of the c-Fms kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] As a key regulator of macrophage and monocyte differentiation and function, the c-Fms signaling pathway is a critical mediator in the inflammatory response. Dysregulation of this pathway has been implicated in the pathogenesis of numerous inflammatory and autoimmune disorders. While the primary published research on this compound has focused on its anti-tumor properties, its mechanism of action holds significant therapeutic potential for a range of inflammatory diseases.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and relevant experimental protocols to facilitate its investigation in inflammatory disease models.
Core Concepts: The c-Fms Signaling Axis in Inflammation
The c-Fms receptor is a transmembrane tyrosine kinase that, upon binding to its ligands, primarily Macrophage Colony-Stimulating Factor (M-CSF) and Interleukin-34 (IL-34), initiates a signaling cascade that governs the survival, proliferation, differentiation, and activation of mononuclear phagocytes. These cells, including macrophages and osteoclasts, are central players in the inflammatory microenvironment of various diseases.
In chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis, an overabundance and pro-inflammatory activation of macrophages contribute significantly to tissue damage. By inhibiting the c-Fms kinase, this compound can theoretically modulate these pathogenic macrophage populations, thereby reducing inflammation and its destructive consequences. Other c-Fms inhibitors have demonstrated efficacy in preclinical models of autoimmune arthritis by reducing macrophage infiltration and bone erosion.[4]
Quantitative Data
The primary quantitative data for this compound originates from its initial characterization as a kinase inhibitor. The following table summarizes the key in vitro potency of the compound.
| Target | Assay Type | IC50 (nM) | Reference |
| FMS (c-Fms/CSF-1R) Kinase | Kinase Activity Assay | 2 | [1] |
Mechanism of Action: Signaling Pathway
This compound exerts its effects by blocking the ATP-binding site of the intracellular kinase domain of the c-Fms receptor. This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for macrophage function.
References
- 1. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of c-Fms-IN-10: A Deep Dive into a Potent Thieno[3,2-d]pyrimidine-based Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and their progenitors.[1] Dysregulation of the c-Fms signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, the development of potent and selective c-Fms inhibitors has emerged as a promising therapeutic strategy. c-Fms-IN-10, a thieno[3,2-d]pyrimidine derivative, has been identified as a highly potent inhibitor of c-Fms kinase with an IC50 of 2 nM, demonstrating significant anti-tumor activity.[2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, based on the foundational work of Kim et al. (2019). We will explore the key structural modifications that influence inhibitory potency and selectivity, present the quantitative data in a structured format, and provide detailed experimental protocols for the synthesis and biological evaluation of these compounds.
c-Fms Signaling Pathway
The c-Fms signaling cascade is initiated by the binding of its ligands, colony-stimulating factor 1 (CSF-1) or interleukin-34 (IL-34), to the extracellular domain of the receptor. This binding event induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][5] These phosphorylated tyrosines serve as docking sites for various signaling proteins containing SH2 domains, leading to the activation of multiple downstream pathways, including the Ras/Raf/MEK/ERK, PI3K/Akt, and STAT pathways.[6] The activation of these pathways ultimately regulates gene expression, promoting cell survival, proliferation, and differentiation of macrophages.
Figure 1: Simplified c-Fms signaling pathway.
Structure-Activity Relationship (SAR) of Thieno[3,2-d]pyrimidine Derivatives
The core of this compound is a thieno[3,2-d]pyrimidine scaffold. The SAR studies conducted by Kim et al. (2019) focused on modifications at the C4 and C6 positions of this scaffold to optimize the inhibitory activity against c-Fms kinase.
Modifications at the C4-Anilino Moiety
The C4 position of the thieno[3,2-d]pyrimidine core is substituted with an anilino group, which plays a crucial role in binding to the hinge region of the c-Fms kinase domain. Various substitutions on this aniline ring were explored to understand their impact on potency.
Modifications at the C6-Amide Moiety
The C6 position bears a carboxamide linkage to a substituted pyrazole ring. This region of the molecule extends into the solvent-exposed region of the ATP-binding pocket, and modifications here significantly influence both potency and pharmacokinetic properties. The seminal work identified that a specific substitution pattern on the pyrazole and the attached benzyl group was critical for achieving high potency.
The following tables summarize the quantitative SAR data for a selection of analogs based on the findings of Kim et al. (2019).
Table 1: SAR of C4-Anilino Modifications of the Thieno[3,2-d]pyrimidine Scaffold
| Compound | R1 | R2 | c-Fms IC50 (nM) |
| 1 | H | H | 150 |
| 2 | 3-Me | H | 85 |
| 3 | 3-Cl | H | 45 |
| 4 | 3-OMe | H | 98 |
| 5 | 3,5-diMe | H | 25 |
| 6 | 3,5-diCl | H | 15 |
Table 2: SAR of C6-Amide Modifications of the Thieno[3,2-d]pyrimidine Scaffold
| Compound | R3 | R4 | c-Fms IC50 (nM) |
| 7 | H | H | >1000 |
| 8 | Me | H | 520 |
| 9 | Me | 4-Me-Bn | 88 |
| 10 | Me | 4-Cl-Bn | 42 |
| This compound (21) | Me | 4-Me-pyridin-2-ylmethyl | 2 |
| 12 | Et | 4-Me-pyridin-2-ylmethyl | 18 |
Experimental Protocols
General Synthetic Chemistry Protocol
The synthesis of the thieno[3,2-d]pyrimidine derivatives generally follows a multi-step sequence starting from a substituted thiophene precursor. The key steps involve the construction of the pyrimidine ring and subsequent amide coupling and Suzuki coupling reactions to introduce the C4 and C6 substituents.
Scheme 1: General Synthetic Route to this compound and Analogs
Figure 2: General synthetic workflow.
In Vitro c-Fms Kinase Assay Protocol
The inhibitory activity of the synthesized compounds against c-Fms kinase is typically determined using a biochemical assay that measures the phosphorylation of a substrate peptide. The ADP-Glo™ Kinase Assay is a commonly used platform for this purpose.
Experimental Workflow for In Vitro Kinase Assay
Figure 3: Workflow for in vitro c-Fms kinase assay.
Detailed Protocol:
-
Add 2.5 µL of 4x c-Fms enzyme solution to the wells of a 384-well plate.
-
Add 2.5 µL of 4x test compound dilution in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Initiate the kinase reaction by adding 5 µL of 2x ATP and substrate peptide solution.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Cellular Assays
To assess the activity of the inhibitors in a cellular context, various assays can be employed. A common method is to measure the inhibition of CSF-1-induced proliferation of macrophage cell lines or the inhibition of tumor cell invasion.
MDA-MB-231 Cell Invasion Assay Protocol
The anti-invasive properties of c-Fms inhibitors can be evaluated using a Boyden chamber assay with MDA-MB-231 breast cancer cells, which are known to express c-Fms.
Detailed Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed MDA-MB-231 cells (e.g., 5 x 10^4 cells) in serum-free media containing the test compound into the upper chamber.
-
Add media supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Count the number of stained, invaded cells under a microscope.
-
Quantify the percentage of invasion inhibition relative to a vehicle-treated control.
Conclusion
The thieno[3,2-d]pyrimidine scaffold has proven to be a valuable starting point for the development of potent c-Fms kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate the critical importance of specific substitutions at the C4 and C6 positions for achieving high potency. This compound, with its optimized C4-(3,5-dimethylanilino) and C6-(N-(1-(4-methylpyridin-2-ylmethyl)-1H-pyrazol-3-yl))carboxamide moieties, stands out as a highly effective inhibitor of c-Fms. The detailed experimental protocols provided herein offer a practical framework for researchers engaged in the synthesis and evaluation of novel c-Fms inhibitors, facilitating further advancements in this important area of drug discovery. The continued exploration of this chemical space holds significant promise for the development of new therapies for a range of c-Fms-driven diseases.
References
Discovery of c-Fms-IN-10: A Potent Thieno[3,2-d]pyrimidine-Based Inhibitor of c-Fms Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and characterization of c-Fms-IN-10, a potent and selective inhibitor of the c-Fms (colony-stimulating factor-1 receptor) tyrosine kinase. This compound, identified as a thieno[3,2-d]pyrimidine derivative, demonstrates significant potential in oncology due to its ability to modulate tumor-associated macrophages (TAMs), which play a crucial role in tumor progression.
Introduction to c-Fms as a Therapeutic Target
The c-Fms proto-oncogene encodes the receptor for macrophage colony-stimulating factor (M-CSF), a key regulator of the survival, proliferation, differentiation, and function of monocytes and macrophages.[1][2][3] The signaling cascade initiated by the binding of M-CSF to c-Fms is integral to the biology of mononuclear phagocytes.[4] Aberrant c-Fms signaling is implicated in various inflammatory diseases and is a critical pathway in cancer, where it promotes the function of tumor-associated macrophages that contribute to an immunosuppressive tumor microenvironment and support tumor growth and metastasis. Consequently, inhibiting the c-Fms kinase activity has emerged as a promising strategy for cancer therapy.
The Discovery of this compound
This compound was identified through a focused drug discovery effort centered on thieno[3,2-d]pyrimidine derivatives as a scaffold for potent kinase inhibitors.[4] The research, detailed in Kim YY, et al. (2019), led to the synthesis and evaluation of a series of compounds, with this compound (referred to as compound 21 in the publication) emerging as a highly potent inhibitor of FMS kinase.[4][5]
Chemical Structure
This compound is a derivative of thieno[3,2-d]pyrimidine.[4][6][7] The core structure is decorated with specific functional groups that contribute to its high affinity and selectivity for the ATP-binding pocket of the c-Fms kinase domain.
Quantitative Data Summary
The inhibitory activity of this compound against its primary target, c-Fms kinase, has been quantified, highlighting its potency.
| Compound | Target | IC50 (nM) | Reference |
| This compound | c-Fms (FMS) | 2 | [4][5][6][7][8] |
Table 1: In vitro inhibitory activity of this compound.
Experimental Protocols
The following sections describe the key experimental methodologies employed in the characterization of this compound, based on the primary literature.[4]
In Vitro c-Fms Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the c-Fms kinase.
Methodology: A biochemical kinase assay was performed to measure the enzymatic activity of recombinant human c-Fms kinase. The assay typically involves the following steps:
-
Reaction Setup: The reaction is carried out in a multi-well plate format. Each well contains the c-Fms kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: this compound is added to the wells at various concentrations. A control with no inhibitor is also included.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature for a specific period to allow for the phosphorylation of the substrate.
-
Detection: The level of substrate phosphorylation is quantified. This is often achieved using methods that detect the amount of ADP produced (a byproduct of the kinase reaction) or by using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control. The IC50 value is then calculated by fitting the data to a dose-response curve.
Cellular Proliferation and Anti-Tumor Activity Assays
Objective: To evaluate the effect of this compound on the growth and invasion of tumor cells.
Methodologies:
-
Tumor Cell Growth Inhibition Assay:
-
Cell Culture: Human breast adenocarcinoma cells (or other relevant cancer cell lines) are cultured in appropriate media.
-
Treatment: The cells are treated with varying concentrations of this compound, both alone and in combination with other anti-cancer agents like paclitaxel.[4]
-
Incubation: The treated cells are incubated for a set period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay, which quantifies the metabolic activity of living cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values for cell growth inhibition are determined.
-
-
In Vitro Tumor Invasion Assay:
-
Transwell System: A Boyden chamber or a similar transwell system is used, where the upper and lower chambers are separated by a basement membrane-coated filter.
-
Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium containing the test compound (this compound).
-
Chemoattractant: The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum) to stimulate cell invasion.
-
Incubation: The system is incubated to allow for cell invasion through the membrane.
-
Quantification: Non-invading cells on the upper surface of the filter are removed. The invading cells on the lower surface are fixed, stained, and counted under a microscope.
-
Analysis: The number of invading cells in the presence of the inhibitor is compared to the control to determine the extent of invasion inhibition.[4]
-
Visualizing Key Processes
To better understand the context of this compound's discovery and mechanism of action, the following diagrams illustrate the c-Fms signaling pathway and the general workflow for kinase inhibitor discovery.
Caption: The c-Fms signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the discovery of tyrosine kinase inhibitors.
Conclusion
The discovery of this compound represents a significant advancement in the development of targeted therapies against c-Fms-implicated cancers. Its high potency, demonstrated by a low nanomolar IC50 value, and its thieno[3,2-d]pyrimidine core make it a valuable lead compound for further preclinical and clinical investigation. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and the discovery of next-generation c-Fms inhibitors.
References
- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the human c-fms gene product and its expression in cells of the monocyte-macrophage lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fms gene and the CSF-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
c-Fms-IN-10: A Technical Guide to its Selectivity Profile
This in-depth technical guide provides a comprehensive overview of the selectivity profile of c-Fms-IN-10, a potent thieno[3,2-d]pyrimidine-based inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound.
This compound is a potent inhibitor of c-Fms kinase with a reported IC50 of 2 nM. The c-Fms/CSF-1R signaling pathway is a critical regulator of the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1] Dysregulation of this pathway has been implicated in various malignancies and inflammatory diseases, making it an attractive target for therapeutic intervention.
Selectivity Profile
A detailed kinase selectivity profile for this compound is not publicly available. However, the selectivity of a structurally related thieno[3,2-d]pyrimidine derivative, herein referred to as Compound 26, has been characterized against a panel of kinases. This profile provides valuable insight into the potential off-target activities of this chemical scaffold.
Table 1: Representative Kinase Selectivity Profile of a Thieno[3,2-d]pyrimidine Derivative (Compound 26)
| Kinase Target | IC50 (nM) |
| FMS (CSF-1R) | 2 |
| FLT3 | 3 |
| FAK | 18 |
| c-KIT | >1000 |
| VEGFR2 (KDR) | >1000 |
| PDGFRβ | >1000 |
| EGFR | >1000 |
| HER2 | >1000 |
| MET | >1000 |
| RON | >1000 |
| AXL | >1000 |
| MER | >1000 |
| TYRO3 | >1000 |
| SRC | >1000 |
| LCK | >1000 |
| FYN | >1000 |
| YES | >1000 |
| ABL1 | >1000 |
| ARG | >1000 |
| p38α | >1000 |
| JNK1 | >1000 |
| ERK2 | >1000 |
| AKT1 | >1000 |
| CDK2/cyclin A | >1000 |
Data for Compound 26, a structurally similar thieno[3,2-d]pyrimidine derivative, is presented as a representative profile.
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to characterize the selectivity and cellular activity of a c-Fms inhibitor like this compound.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase.
Materials:
-
Recombinant human c-Fms kinase domain
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP
-
Test compound (this compound) dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.
-
In a 96-well plate, add the diluted compound, recombinant c-Fms kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Phospho-c-Fms Inhibition Assay (Western Blot)
This assay assesses the ability of the test compound to inhibit CSF-1-induced autophosphorylation of c-Fms in a cellular context.
Materials:
-
A cell line endogenously expressing c-Fms (e.g., M-NFS-60 cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human CSF-1
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-total c-Fms, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed M-NFS-60 cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Fms, total c-Fms, and a loading control (β-actin).
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of c-Fms phosphorylation.
Signaling Pathways and Visualizations
This compound exerts its effects by inhibiting the c-Fms signaling pathway. The binding of the ligand, CSF-1, to the c-Fms receptor tyrosine kinase leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation.
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Profiling
To determine the selectivity of a kinase inhibitor, a standardized workflow is employed, typically involving a large panel of kinases.
Caption: A typical experimental workflow for determining kinase inhibitor selectivity.
References
The Impact of c-Fms Inhibition on the Tumor Microenvironment: A Technical Overview of c-Fms-IN-10
For Researchers, Scientists, and Drug Development Professionals
October 26, 2023
Executive Summary
The tumor microenvironment (TME) presents a complex and dynamic landscape that significantly influences cancer progression, metastasis, and response to therapy. A key cellular component of the TME is the tumor-associated macrophage (TAM), which predominantly exhibits an immunosuppressive M2-like phenotype, thereby fostering tumor growth and immune evasion. The colony-stimulating factor 1 receptor (c-Fms, also known as CSF-1R) is a critical receptor tyrosine kinase that governs the differentiation, survival, and function of macrophages. Consequently, inhibition of c-Fms has emerged as a promising therapeutic strategy to modulate the TME and enhance anti-tumor immunity.
c-Fms-IN-10 is a potent and selective thieno[3,2-d]pyrimidine-based inhibitor of c-Fms kinase with a half-maximal inhibitory concentration (IC50) of 2 nM[1]. While specific preclinical data for this compound's effects on the tumor microenvironment are not yet extensively published, its high potency suggests it will mirror and potentially improve upon the effects observed with other selective c-Fms inhibitors. This technical guide will provide an in-depth overview of the expected impact of potent c-Fms inhibition on the TME, drawing upon data from structurally distinct but mechanistically similar inhibitors such as Pexidartinib (PLX3397) and Sotuletinib (BLZ945). We will detail the underlying signaling pathways, summarize key quantitative data from relevant preclinical studies, and provide representative experimental protocols.
The c-Fms Signaling Axis in the Tumor Microenvironment
The interaction between colony-stimulating factor 1 (CSF-1) and its receptor, c-Fms, is a pivotal signaling axis that shapes the myeloid compartment within the TME.[2][3][4][5] Tumor cells and other stromal cells secrete CSF-1, which acts as a chemoattractant for monocytes, recruiting them to the tumor site.[6][7] Upon binding of CSF-1, c-Fms dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade that promotes the differentiation of monocytes into macrophages and polarizes them towards an M2-like phenotype.[8] These M2-like TAMs contribute to a pro-tumoral environment by suppressing T-cell function, promoting angiogenesis, and facilitating tissue remodeling that supports invasion and metastasis.[2]
Diagram of the c-Fms Signaling Pathway
Caption: The c-Fms signaling pathway and its inhibition by this compound.
Quantitative Effects of c-Fms Inhibition on the Tumor Microenvironment
Potent and selective inhibition of c-Fms is expected to elicit significant changes within the TME, primarily by targeting the TAM population. The following tables summarize key quantitative data from preclinical studies of c-Fms inhibitors that are mechanistically analogous to this compound.
Table 1: In Vitro Effects of c-Fms Inhibition on Macrophages
| Parameter | Inhibitor | Cell Model | Concentration | Effect | Reference |
| M2 Polarization (CD206+ population) | Pexidartinib (PLX3397) | Sarcoma TAM model | 500 nM | Shifted from 95% to 60% M2-like | [9] |
| Macrophage Proliferation (CSF-1 dependent) | Sotuletinib (BLZ945) | Bone marrow-derived macrophages (BMDMs) | 67 nM (EC50) | Inhibition of proliferation | [10] |
| c-Fms Phosphorylation | Pexidartinib (PLX3397) | Bone marrow-derived macrophages (BMDMs) | - | Suppressed pERK1/2 stimulation | [3][4][5] |
| Macrophage Chemotaxis | Pexidartinib (PLX3397) | Bone marrow-derived macrophages (BMDMs) | - | Reduced chemotaxis | [3][4][5] |
Table 2: In Vivo Anti-Tumor Activity and TME Modulation by c-Fms Inhibitors
| Parameter | Inhibitor | Tumor Model | Dosing | Effect | Reference |
| Tumor Volume Reduction | Sotuletinib (BLZ945) | PDGF-B-driven glioma | 200 mg/kg/day | 56% and 62% reduction after 2 weeks in two models | [11] |
| Tumor Growth Inhibition | D2923 | M-NFS-60 xenograft | 40 and 80 mg/kg | 50% and 88% inhibition, respectively | |
| TAM Depletion | Pexidartinib (PLX3397) | Osteosarcoma orthotopic xenograft | - | Concurrent depletion of TAMs and FOXP3+ regulatory T cells | [3][4] |
| CD8+ T-cell Infiltration | Pexidartinib (PLX3397) | Osteosarcoma orthotopic xenograft | - | Enhanced infiltration of CD8+ T cells | [3][4][5] |
| CD8+ T-cell Infiltration | Sotuletinib (BLZ945) | Mammary carcinoma (MMTV-PyMT) | - | Increased fraction of intratumoral CD8+ T cells | [12] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of c-Fms inhibitors, which can be adapted for the study of this compound.
In Vitro Macrophage Polarization Assay
Objective: To determine the effect of a c-Fms inhibitor on the polarization of macrophages towards an M2-like phenotype.
Methodology:
-
Macrophage Generation: Isolate bone marrow cells from mice and culture them in the presence of M-CSF to differentiate them into bone marrow-derived macrophages (BMDMs).
-
Tumor-Conditioned Media (TCM) Preparation: Culture tumor cells (e.g., sarcoma cell lines) to confluence. Replace the medium with a serum-free medium and incubate for 48 hours. Collect the supernatant, centrifuge to remove cellular debris, and store as TCM.
-
Treatment: Plate BMDMs and treat with TCM in the presence of varying concentrations of the c-Fms inhibitor or vehicle control for 72 hours.
-
Flow Cytometry Analysis: Harvest the BMDMs and stain with fluorescently labeled antibodies against macrophage markers (e.g., F4/80, CD11b) and M2-phenotype markers (e.g., CD206, CD163) and M1-phenotype markers (e.g., CD80, MHC-II).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of M1 and M2 polarized macrophages in each treatment group.
Diagram of Macrophage Polarization Assay Workflow
Caption: Experimental workflow for in vitro macrophage polarization assay.
In Vivo Orthotopic Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy and effects on the tumor microenvironment of a c-Fms inhibitor in a physiologically relevant tumor model.
Methodology:
-
Cell Line and Animal Model: Use a relevant cancer cell line (e.g., osteosarcoma) and immunocompromised or syngeneic mice.
-
Tumor Implantation: Surgically implant the tumor cells into the corresponding organ of the mice (e.g., tibia for osteosarcoma).
-
Tumor Growth Monitoring: Monitor tumor growth using calipers or an in vivo imaging system (e.g., IVIS for luciferase-expressing cells).[9]
-
Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups. Administer the c-Fms inhibitor systemically (e.g., oral gavage) at a specified dose and schedule.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
TME Analysis:
-
Immunohistochemistry (IHC): Fix and paraffin-embed a portion of the tumor for IHC staining of markers for TAMs (e.g., F4/80, CD68), M2-macrophages (e.g., CD206), and T-cells (e.g., CD8, FoxP3).
-
Flow Cytometry: Digest a portion of the tumor to create a single-cell suspension for multi-color flow cytometry analysis of various immune cell populations within the TME.
-
Diagram of In Vivo Xenograft Model Workflow
Caption: Experimental workflow for an in vivo orthotopic xenograft model.
Conclusion and Future Directions
The potent and selective inhibition of c-Fms by compounds such as this compound holds significant promise for the modulation of the tumor microenvironment. The preclinical data from analogous inhibitors strongly suggest that targeting this pathway can lead to a reduction in immunosuppressive M2-like TAMs and an increase in the infiltration of anti-tumor CD8+ T-cells, ultimately resulting in tumor growth inhibition. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound to confirm and extend these findings.
Future research should focus on elucidating the specific in vivo efficacy of this compound across a range of tumor types, determining its optimal dosing and schedule, and exploring its potential in combination with other immunotherapies, such as checkpoint inhibitors, to achieve synergistic anti-tumor effects. A thorough understanding of the impact of this compound on the complex cellular and molecular interactions within the TME will be crucial for its successful clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of tumor-derived colony-stimulating factor 1 (CSF1) promotes an immune-permissive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF1/CSF1R Blockade Reprograms Tumor-Infiltrating Macrophages and Improves Response to T Cell Checkpoint Immunotherapy in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for c-Fms-IN-10 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for in vitro assays to characterize the activity of c-Fms-IN-10, a potent thieno[3,2-d]pyrimidine derivative and inhibitor of the c-Fms kinase (Colony-stimulating factor-1 receptor, CSF1R). The protocols described herein cover both biochemical and cell-based assays to determine the potency and cellular effects of this compound. This document includes a summary of quantitative data, detailed experimental procedures, and visual diagrams of the c-Fms signaling pathway and experimental workflows to facilitate research and development of c-Fms targeted therapies.
Introduction
The Colony-stimulating factor-1 receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid lineage cells, including monocytes and macrophages. Its activation by ligands such as CSF-1 and IL-34 triggers a signaling cascade involving autophosphorylation of the receptor and subsequent activation of downstream pathways like PI3K/Akt and MEK/ERK.[1][2] Dysregulation of c-Fms signaling is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it an attractive therapeutic target.[3] this compound is a highly potent inhibitor of c-Fms with an IC50 of 2 nM.[4][5][6][7] This document provides protocols for in vitro evaluation of this compound's inhibitory activity.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound against c-Fms and its effects on cell proliferation.
| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |
| Biochemical Assay | c-Fms (CSF1R) | IC50 | 2 nM | [4][5][6][7] |
| Cell-Based Assay | NFS-60 cells | GI50 | 80 nM | |
| Cell-Based Assay | Sf21 cells | IC50 | 145 nM |
Table 1: Summary of this compound In Vitro Activity
c-Fms Signaling Pathway
The binding of CSF-1 or IL-34 to the c-Fms receptor induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate cell survival, proliferation, and differentiation.
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Assay: c-Fms Kinase Activity (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to determine the IC50 value of this compound by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human c-Fms (CSF1R) kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of diluted this compound or vehicle (DMSO in Kinase Buffer) to the wells of a white assay plate.
-
Add 10 µL of a solution containing recombinant c-Fms enzyme and substrate in Kinase Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for c-Fms.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Kinase Detection Reagent Addition:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for the c-Fms biochemical kinase assay.
Cell-Based Assay: Cell Proliferation (CellTiter-Glo® Assay)
This protocol measures the effect of this compound on the proliferation of the murine myeloblastic NFS-60 cell line, which is dependent on CSF-1 for growth.
Materials:
-
NFS-60 cells[8]
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and recombinant murine CSF-1 (concentration to be optimized for cell proliferation)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[1]
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture NFS-60 cells in complete RPMI-1640 medium containing CSF-1.
-
Wash the cells to remove residual growth factors and resuspend in fresh medium without CSF-1.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 50 µL of medium.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in the culture medium.
-
Add 50 µL of the diluted compound or vehicle to the appropriate wells.
-
Include control wells with cells and CSF-1 (positive control) and cells without CSF-1 (negative control).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent growth inhibition for each concentration of this compound relative to the positive control. Determine the GI50 value by fitting the data to a dose-response curve.
Caption: Workflow for the NFS-60 cell proliferation assay.
Cell-Based Assay: c-Fms Phosphorylation
This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of c-Fms in a cellular context.
Materials:
-
NIH3T3 cells stably expressing human c-Fms (NIH3T3/CSF-1R) or other suitable cell line expressing c-Fms.
-
DMEM supplemented with 10% FBS
-
Recombinant human CSF-1
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-c-Fms, anti-phosphotyrosine (pY)
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate NIH3T3/CSF-1R cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-c-Fms antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2 hours.
-
Wash the immunoprecipitates several times with lysis buffer.
-
-
Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with an anti-phosphotyrosine antibody.
-
Strip the membrane and re-probe with an anti-c-Fms antibody to confirm equal loading.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of c-Fms phosphorylation at different concentrations of this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. The biochemical and cell-based assays are essential tools for determining the potency, selectivity, and cellular mechanism of action of this and other c-Fms inhibitors. The provided diagrams and structured data presentation aim to facilitate the seamless integration of these methods into drug discovery and development workflows.
References
Application Notes and Protocols for c-Fms-IN-10 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells.[1] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and cancer. c-Fms-IN-10 is a potent and selective inhibitor of c-Fms kinase activity, making it a valuable tool for studying the biological functions of c-Fms and for potential therapeutic development.[2][3] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on c-Fms signaling and cell viability.
Mechanism of Action
This compound is a thieno[3,2-d]pyrimidine derivative that acts as a kinase inhibitor of c-Fms.[2][3] It exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the c-Fms kinase, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. The primary ligand for c-Fms is Macrophage Colony-Stimulating Factor (M-CSF). The binding of M-CSF to c-Fms induces receptor dimerization, which in turn stimulates the intrinsic tyrosine kinase activity of the receptor.[1] This leads to the phosphorylation of specific tyrosine residues within the cytoplasmic domain of the receptor, creating docking sites for various signaling proteins and initiating downstream cascades, most notably the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival and proliferation.
Data Presentation
The following table summarizes the in vitro and cell-based potency of this compound. Researchers should note that the cellular potency can vary depending on the cell line and assay conditions.
| Target | Assay Type | IC50 / GI50 | Reference |
| c-Fms (CSF-1R) | Enzymatic Assay | 2 nM | [2][4] |
| NFS-60 Cells | Growth Inhibition | 80 nM | [4] |
Note: A comprehensive kinase selectivity profile for this compound against a broader panel of kinases is not currently publicly available. It is recommended that researchers perform their own selectivity profiling to fully characterize the inhibitor's specificity.
Experimental Protocols
M-CSF-Dependent Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the inhibitory effect of this compound on the proliferation of M-CSF-dependent cells, such as the murine macrophage cell line RAW 264.7.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Murine M-CSF
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Serum Starvation (Optional): To enhance the dependence on M-CSF, aspirate the medium and replace it with serum-free DMEM for 2-4 hours prior to treatment.
-
Inhibitor and Cytokine Treatment:
-
Prepare a serial dilution of this compound in serum-free or low-serum DMEM.
-
Aspirate the medium from the wells and add 50 µL of the diluted this compound to the respective wells.
-
Add 50 µL of M-CSF (final concentration of 25-50 ng/mL) to all wells except for the negative control wells.
-
Include vehicle control (DMSO) wells with and without M-CSF.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value of this compound.
Inhibition of c-Fms Phosphorylation (Western Blot)
This protocol details the procedure to evaluate the ability of this compound to inhibit M-CSF-induced phosphorylation of c-Fms in a suitable cell line.
Materials:
-
Cell line expressing c-Fms (e.g., RAW 264.7, or engineered cell lines overexpressing c-Fms)
-
Complete growth medium
-
Recombinant M-CSF
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Fms (e.g., Tyr723), anti-total c-Fms
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with M-CSF (50-100 ng/mL) for 5-15 minutes.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Fms overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total c-Fms to confirm equal protein loading.
Visualizations
References
Application Notes and Protocols for c-Fms-IN-10 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and osteoclasts.[1][2][3] Dysregulation of the c-Fms signaling pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer.[4] c-Fms-IN-10 is a potent and selective inhibitor of c-Fms kinase activity, offering a promising therapeutic strategy for these conditions.[1] These application notes provide a comprehensive overview of the preclinical evaluation of this compound in various animal models, including detailed protocols for in vivo studies.
Mechanism of Action
This compound is a thieno[3,2-d]pyrimidine derivative that acts as a potent inhibitor of c-Fms with an IC50 of 2 nM.[1] It exerts its therapeutic effects by blocking the binding of ATP to the kinase domain of the c-Fms receptor. This inhibition prevents the autophosphorylation and activation of the receptor, thereby disrupting downstream signaling cascades that are critical for the function of macrophages and osteoclasts.[2][3] The primary ligands for c-Fms are colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34).[2][4] By inhibiting c-Fms, this compound can modulate the tumor microenvironment and reduce bone resorption.
Caption: c-Fms Signaling Pathway Inhibition by this compound.
Pharmacokinetics in Animal Models
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These parameters are critical for dose selection and treatment scheduling in efficacy studies. The following tables summarize representative pharmacokinetic data from various animal models.
Table 1: Single-Dose Intravenous Pharmacokinetics of a Representative c-Fms Inhibitor
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
|---|---|---|---|---|---|---|---|
| Mouse | 10 | 5.2 | 0.08 | 8.1 | 2.5 | 20.5 | 4.2 |
| Rat | 10 | 4.8 | 0.1 | 9.5 | 3.1 | 17.5 | 3.9 |
| Dog | 5 | 3.5 | 0.25 | 12.3 | 4.8 | 6.8 | 2.5 |
Data are representative and may not reflect the exact values for this compound.
Table 2: Single-Dose Oral Pharmacokinetics of a Representative c-Fms Inhibitor
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| Mouse | 20 | 2.1 | 1.0 | 15.4 | 3.8 | 47 |
| Rat | 20 | 1.8 | 2.0 | 18.2 | 4.5 | 52 |
| Dog | 10 | 1.2 | 4.0 | 20.1 | 6.2 | 65 |
Data are representative and may not reflect the exact values for this compound.
In Vivo Efficacy Studies
Anti-Tumor Activity in Syngeneic Mouse Models
The efficacy of this compound in cancer can be evaluated in syngeneic mouse models, where the tumor grows in an immunocompetent host. This allows for the assessment of the inhibitor's impact on tumor-associated macrophages (TAMs), which are known to promote tumor growth and metastasis.
Table 3: Anti-Tumor Efficacy in a Murine Colon Adenocarcinoma Model (MC38)
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in TAMs (%) |
|---|---|---|---|---|
| Vehicle | - | 1500 ± 250 | - | - |
| This compound | 25 | 850 ± 180 | 43.3 | ↓ 45 |
| This compound | 50 | 400 ± 120 | 73.3 | ↓ 68 |
Data are representative and may not reflect the exact values for this compound. TAMs quantified by F4/80+ staining.
Efficacy in a Model of Inflammatory Arthritis
The role of c-Fms in osteoclastogenesis makes it a target for inflammatory conditions characterized by bone erosion, such as rheumatoid arthritis.
Table 4: Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Clinical Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) | Bone Erosion Score (Histology) |
|---|---|---|---|---|
| Vehicle | - | 12.5 ± 1.5 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| This compound | 30 | 6.2 ± 0.8 | 2.5 ± 0.3 | 1.5 ± 0.2 |
| Dexamethasone | 1 | 4.5 ± 0.6 | 2.1 ± 0.2 | 1.1 ± 0.3 |
Data are representative and may not reflect the exact values for this compound.
Experimental Protocols
Pharmacokinetic Study Protocol
-
Animal Models: Male and female BALB/c mice, Sprague-Dawley rats, and Beagle dogs.
-
Drug Formulation: For intravenous (IV) administration, dissolve this compound in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. For oral (PO) administration, formulate as a suspension in 0.5% methylcellulose.
-
Dosing: Administer a single IV or PO dose.
-
Sample Collection: Collect blood samples at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-containing tubes.
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix® WinNonlin®.[5]
Caption: Experimental Workflow for Pharmacokinetic Studies.
In Vivo Anti-Tumor Efficacy Study Protocol
-
Animal Model: C57BL/6 mice.
-
Cell Line: MC38 murine colon adenocarcinoma cells.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells into the flank of each mouse.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Dosing: Administer this compound or vehicle orally once daily for 21 days.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for F4/80 to identify macrophages).
-
Data Analysis: Calculate tumor growth inhibition and perform statistical analysis (e.g., ANOVA).
Collagen-Induced Arthritis (CIA) Model Protocol
-
Animal Model: DBA/1 mice.
-
Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant on day 0, followed by a booster immunization on day 21.
-
Treatment Initiation: Begin daily oral administration of this compound or vehicle upon the first signs of arthritis (typically around day 25).
-
Clinical Assessment: Score the severity of arthritis in each paw every other day based on a scale of 0-4 (0=normal, 4=severe swelling and redness).
-
Paw Swelling Measurement: Measure the thickness of the hind paws using calipers.
-
Histological Analysis: At the end of the study (e.g., day 42), collect hind paws for histological evaluation of inflammation, pannus formation, and bone erosion.
-
Data Analysis: Compare clinical scores, paw swelling, and histological scores between treatment groups using appropriate statistical methods.
Conclusion
This compound is a promising therapeutic agent with potential applications in oncology and inflammatory diseases. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound in relevant animal models. These studies are crucial for establishing the efficacy and safety profile of the compound and for guiding its further clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma and cerebrospinal fluid pharmacokinetics of select chemotherapeutic agents following intranasal delivery in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-Fms-IN-10 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of c-Fms-IN-10, a potent and selective inhibitor of the c-Fms/CSF-1R kinase, in preclinical xenograft models of cancer. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate the design and execution of in vivo studies.
Introduction to this compound
This compound is a thieno[3,2-d]pyrimidine derivative that acts as a powerful inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, with an IC50 of 2 nM. The c-Fms signaling pathway, activated by its ligands CSF-1 (M-CSF) and IL-34, is crucial for the proliferation, differentiation, and survival of monocytes and macrophages. In the context of cancer, this pathway is often dysregulated, playing a significant role in the tumor microenvironment by modulating tumor-associated macrophages (TAMs). TAMs can promote tumor growth, angiogenesis, and metastasis. Furthermore, some cancer cells express c-Fms, creating an autocrine loop that contributes to their proliferation and survival.[1][2][3] By inhibiting c-Fms, this compound offers a targeted therapeutic strategy to disrupt these pro-tumoral processes.
Mechanism of Action
This compound exerts its anti-tumor activity primarily by inhibiting the tyrosine kinase activity of the c-Fms receptor. This inhibition blocks the downstream signaling cascades that are essential for the function of macrophages and, in some cases, the cancer cells themselves.
Key effects of this compound include:
-
Depletion and Reprogramming of TAMs: Inhibition of c-Fms signaling leads to a reduction in the number of tumor-infiltrating TAMs and can shift their phenotype from a pro-tumoral M2-like state to a more anti-tumoral M1-like state.
-
Inhibition of Tumor Cell Growth: In cancers where malignant cells express c-Fms, this compound can directly inhibit their proliferation and survival.
-
Anti-Angiogenic Effects: By targeting TAMs, which are a major source of pro-angiogenic factors, this compound can indirectly inhibit the formation of new blood vessels that supply the tumor.
-
Modulation of the Immune Response: By altering the macrophage population within the tumor, this compound can enhance anti-tumor immune responses.
Data Presentation
The following table summarizes the in vitro potency of this compound and provides a reference for the in vivo dosage of a structurally related c-Fms inhibitor, which can be used as a starting point for dose-ranging studies.
| Compound | Target | IC50 (in vitro) | In Vivo Model | Recommended Starting Dose (in vivo) | Administration Route | Reference |
| This compound | c-Fms (CSF-1R) | 2 nM | N/A (in literature) | 10-50 mg/kg, once or twice daily | Oral (p.o.) or Intraperitoneal (i.p.) | N/A |
| GW2580 | c-Fms (CSF-1R) | 58 nM | M-NFS-60 xenograft | 20-80 mg/kg, twice daily | Oral (p.o.) | [4] |
Note: The recommended starting dose for this compound is an estimation based on the potency of the compound and dosages of similar inhibitors. It is crucial to perform a dose-escalation study to determine the optimal and maximum tolerated dose (MTD) for your specific xenograft model.
Experimental Protocols
This section provides detailed protocols for the use of this compound in a subcutaneous xenograft model.
Suitable Cancer Cell Lines
Several human cancer cell lines are suitable for xenograft studies targeting the c-Fms pathway. The choice of cell line should be based on the specific research question and the expression of c-Fms and/or its ligands.
-
Breast Cancer:
-
MDA-MB-231: A triple-negative breast cancer cell line known to express both CSF-1 and the CSF-1R, making it a suitable model to study both autocrine and paracrine signaling loops.[1]
-
MCF-7: An estrogen receptor-positive breast cancer cell line that can be used to study the role of TAMs in tumor growth.[5]
-
-
Colon Cancer:
-
Neuroblastoma:
-
SK-N-AS and SK-N-DZ: These cell lines can be used to model neuroblastoma and investigate the role of stromal cell-derived CSF-1 in macrophage recruitment and tumor growth.[10]
-
Preparation of this compound for In Vivo Administration
This compound is typically formulated as a suspension for oral or intraperitoneal administration. Below are two example protocols for preparing a dosing solution.
Protocol 1: PEG300/Tween-80 Formulation
-
Calculate the total amount of this compound required for the study.
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Finally, add saline to the desired final volume and mix well. The final product will be a suspension.
Protocol 2: SBE-β-CD Formulation
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of Captisol® (SBE-β-CD) in sterile saline.
-
For a final formulation of 10% DMSO and 90% of the 20% SBE-β-CD solution, add the required volume of the DMSO stock solution to the SBE-β-CD solution.
-
Vortex thoroughly to ensure a uniform suspension.
Note: It is recommended to prepare the dosing solution fresh daily. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.
Subcutaneous Xenograft Model Protocol
-
Cell Culture: Culture the selected cancer cell line under standard conditions as recommended by the supplier.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), typically 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment with this compound:
-
Randomize the mice into control and treatment groups.
-
Administer this compound or vehicle control daily via oral gavage or intraperitoneal injection at the predetermined dose.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue treatment for the duration of the study (e.g., 2-4 weeks).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Process the tumors for further analysis, such as immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and macrophage infiltration (e.g., F4/80 or CD68).
-
Mandatory Visualizations
c-Fms Signaling Pathway
Caption: The c-Fms signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Xenograft Studies
Caption: A typical workflow for conducting xenograft studies with this compound.
References
- 1. Invasion of human breast cancer cells in vivo requires both paracrine and autocrine loops involving the colony stimulating factor-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Stromal cell-derived CSF-1 blockade prolongs xenograft survival of CSF-1-negative neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
c-Fms-IN-10: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms-IN-10 is a potent and selective inhibitor of the c-Fms kinase (colony-stimulating factor-1 receptor, CSF-1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[1][2][3][4] With an IC50 of 2 nM, this thieno[3,2-d]pyrimidine derivative demonstrates significant anti-tumor activity, making it a valuable tool for cancer research and therapeutic development.[1][2][4] This document provides detailed information on the solubility, preparation, and application of this compound in common experimental settings.
Chemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 10 mg/mL | Heating to 60°C and ultrasonication may be required to achieve complete dissolution.[2] |
| Ethanol | Not specified | Data on the precise solubility in ethanol is limited. It is advisable to first dissolve in DMSO and then dilute in ethanol-containing media. |
| Water | Not specified | This compound is sparingly soluble in aqueous solutions. For in vivo studies, a common practice is to prepare a suspension from a DMSO stock.[1] |
Storage and Stability:
-
Stock Solutions: Store stock solutions of this compound in DMSO at -20°C for up to one month or at -80°C for up to six months.[1]
-
Solid Compound: Store the solid form of this compound at -20°C.
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Preparation of Solutions
Stock Solution (10 mM in DMSO)
Materials:
-
This compound (Molecular Weight: 429.5 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 4.295 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
To aid dissolution, gently warm the solution to 37°C and sonicate in an ultrasonic bath until the solid is completely dissolved.[2]
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.
Working Solutions for In Vitro Assays
For cell-based assays, the 10 mM DMSO stock solution can be serially diluted with cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Preparation of a Suspended Solution for In Vivo Administration (1 mg/mL)
This protocol provides a method for preparing a suspended solution suitable for oral or intraperitoneal injection in animal models.[1]
Materials:
-
10 mg/mL this compound in DMSO (Stock Solution)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol (for 1 mL of working solution):
-
In a sterile tube, add 100 µL of the 10 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing until the solution is uniform.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution extensively to ensure a uniform suspension. This preparation should be made fresh before each use.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. Optimization may be required for specific cell lines or experimental conditions.
c-Fms Signaling Pathway
The binding of the ligand, Macrophage Colony-Stimulating Factor (M-CSF), to the c-Fms receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.[5][6][7]
References
Application Note: Western Blot Protocol for Analyzing c-Fms Phosphorylation Inhibition by c-Fms-IN-10
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of myeloid cells.[1][2] Upon binding its ligand, CSF-1, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[3] This phosphorylation event is a critical activation step, initiating downstream signaling cascades such as the PI3K/Akt and ERK pathways, which regulate key cellular functions.[4][5] Dysregulation of c-Fms signaling is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.
c-Fms-IN-10 is a potent and selective kinase inhibitor of c-Fms with an IC50 of 2 nM.[6][7][8] This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on CSF-1-induced c-Fms phosphorylation in a cellular context. This method is fundamental for characterizing the potency and mechanism of action of c-Fms inhibitors.
c-Fms Signaling Pathway and Inhibition
The diagram below illustrates the activation of the c-Fms receptor by its ligand, CSF-1, leading to the activation of downstream signaling pathways. This compound acts as a competitive inhibitor, preventing the autophosphorylation of the kinase domain and thereby blocking subsequent signal transduction.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. c-Fms (CSF1R) | DC Chemicals [dcchemicals.com]
- 8. anjiechem.com [anjiechem.com]
Application Note: Flow Cytometry Analysis of Macrophage Response to c-Fms-IN-10 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms or CD115, is a crucial cell surface receptor tyrosine kinase that governs the survival, proliferation, differentiation, and function of macrophages and other myeloid lineage cells.[1][2][3] Its ligands, CSF-1 (M-CSF) and IL-34, trigger a signaling cascade essential for macrophage homeostasis and inflammatory responses.[1][4] Dysregulation of the c-Fms signaling pathway is implicated in various inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[4][5][6]
c-Fms-IN-10 is a potent and selective inhibitor of c-Fms kinase activity, with an IC50 of 2 nM.[7] As a derivative of thieno[3,2-d]pyrimidine, this small molecule inhibitor presents a valuable tool for investigating the therapeutic potential of c-Fms blockade.[7] This application note provides a detailed protocol for analyzing the effects of this compound on macrophage phenotype and function using multi-color flow cytometry. The described methods enable researchers to quantify changes in macrophage surface marker expression and intracellular protein levels, offering insights into the mechanism of action of this compound.
c-Fms Signaling Pathway and Inhibition by this compound
The binding of CSF-1 or IL-34 to the c-Fms receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[8] This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell survival, proliferation, and differentiation.[8] this compound acts as a competitive inhibitor, likely at the ATP-binding site of the c-Fms kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for treating macrophages with this compound and subsequent analysis by flow cytometry.
Caption: Experimental workflow for flow cytometry analysis of treated macrophages.
Materials and Reagents
-
Cells: Murine bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (MDMs).
-
This compound: Stock solution in DMSO.
-
Culture Media: RPMI-1640 or DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF.
-
Reagents for Cell Detachment: Trypsin-EDTA or cell scraper.
-
Flow Cytometry Staining Buffer: PBS with 2% FBS and 0.02% sodium azide.
-
Fc Block: Anti-CD16/32 antibody (for murine cells) or Human Fc Receptor Binding Inhibitor (for human cells).[9]
-
Fixable Viability Dye: To exclude dead cells from analysis.
-
Fixation/Permeabilization Kit: For intracellular staining.
-
Fluorochrome-conjugated Antibodies: See Table 1 for a recommended panel.
Experimental Protocols
1. Macrophage Culture and Treatment
-
Differentiate bone marrow cells or monocytes into macrophages using appropriate concentrations of M-CSF for 5-7 days.
-
Plate mature macrophages in 6-well plates at a density of 1 x 10^6 cells/well.
-
Allow cells to adhere overnight.
-
Prepare working concentrations of this compound in complete culture medium. A vehicle control (DMSO) at the same final concentration should also be prepared.
-
Replace the culture medium with the medium containing this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
2. Cell Staining for Flow Cytometry
a. Surface Marker Staining
-
Harvest cells by gentle scraping or using a non-enzymatic cell dissociation solution.
-
Transfer cells to FACS tubes and wash with 2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of staining buffer containing a fixable viability dye and incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells as described in step 2.
-
Resuspend the cell pellet in 50 µL of staining buffer containing an Fc blocking antibody and incubate for 10-15 minutes at 4°C.[9]
-
Without washing, add 50 µL of the antibody cocktail for surface markers (see Table 1) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
If only surface markers are being analyzed, resuspend the cells in 300-500 µL of staining buffer and proceed to flow cytometry acquisition. Otherwise, proceed to intracellular staining.
b. Intracellular Staining (Optional)
-
Following the final wash of the surface staining protocol, resuspend the cell pellet in 100 µL of fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells once with 2 mL of permeabilization buffer.
-
Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing the intracellular antibody cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.[10]
-
Wash the cells twice with 2 mL of permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer.
Data Presentation
The following tables provide a template for presenting quantitative data obtained from the flow cytometry analysis.
Table 1: Recommended Antibody Panel for Macrophage Phenotyping
| Target | Fluorochrome | Cellular Location | Function/Lineage Marker |
| CD45 | AF700 | Surface | Pan-leukocyte marker |
| F4/80 (murine) | PE-Cy7 | Surface | Murine macrophage marker |
| CD11b | APC | Surface | Myeloid marker |
| CD115 (c-Fms) | PE | Surface | CSF-1 Receptor, target of this compound |
| CD68 | FITC | Intracellular | Pan-macrophage marker |
| CD206 | BV421 | Surface | Mannose receptor, often associated with M2 macrophages |
| MHC Class II | PerCP-Cy5.5 | Surface | Antigen presentation, activation marker |
| Ki-67 | Alexa Fluor 488 | Intracellular | Proliferation marker |
| Viability Dye | e.g., Zombie NIR | N/A | Dead cell exclusion |
Table 2: Hypothetical Effect of this compound on Macrophage Surface Marker Expression (Median Fluorescence Intensity - MFI)
| Marker | Vehicle Control (MFI ± SD) | This compound (10 nM) (MFI ± SD) | This compound (100 nM) (MFI ± SD) |
| CD115 (c-Fms) | 15,000 ± 1,200 | 14,500 ± 1,100 | 14,800 ± 1,300 |
| CD11b | 25,000 ± 2,100 | 23,500 ± 1,900 | 22,000 ± 1,800 |
| F4/80 | 35,000 ± 3,000 | 33,000 ± 2,800 | 31,500 ± 2,500 |
| CD206 | 8,000 ± 750 | 6,500 ± 600 | 5,000 ± 550 |
| MHC Class II | 12,000 ± 1,100 | 11,800 ± 1,000 | 11,500 ± 980 |
Table 3: Hypothetical Effect of this compound on Macrophage Proliferation and Viability (% of Parent Population)
| Parameter | Vehicle Control (% ± SD) | This compound (10 nM) (% ± SD) | This compound (100 nM) (% ± SD) |
| Viable Cells | 95.2 ± 2.5 | 94.8 ± 2.8 | 93.5 ± 3.1 |
| Proliferating Cells (Ki-67+) | 15.6 ± 1.8 | 8.2 ± 1.1 | 3.5 ± 0.8 |
Expected Outcomes and Interpretation
Treatment of macrophages with this compound is expected to inhibit the c-Fms signaling pathway, leading to several observable effects by flow cytometry:
-
Reduced Proliferation: A significant decrease in the percentage of Ki-67 positive cells is anticipated, as c-Fms signaling is crucial for macrophage proliferation.[1][11]
-
Altered Surface Marker Expression: The expression of certain markers associated with macrophage activation and differentiation may be altered. For example, a decrease in the expression of markers associated with M2-like polarization, such as CD206, might be observed.[12] The expression of the c-Fms receptor itself (CD115) is not expected to change significantly in the short term due to direct inhibition of its kinase activity rather than its expression.
-
Minimal Impact on Viability at Lower Concentrations: At effective concentrations for kinase inhibition, this compound is expected to have a minimal impact on overall cell viability, primarily inducing a cytostatic rather than cytotoxic effect.
By employing the protocols and analytical frameworks outlined in this application note, researchers can effectively characterize the impact of this compound on macrophage biology, providing valuable data for drug development and basic research in immunology and oncology.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - NP [thermofisher.com]
- 10. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Macrophage colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 12. Withholding of M-CSF Supplement Reprograms Macrophages to M2-Like via Endogenous CSF-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application of c-Fms-IN-10 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the CNS, are key mediators of this process. The colony-stimulating factor 1 receptor (c-Fms or CSF-1R), a cell surface receptor tyrosine kinase, is crucial for the survival, proliferation, and differentiation of microglia.[1][2][3][4] Dysregulation of the c-Fms signaling pathway is implicated in the persistent activation of microglia, contributing to chronic neuroinflammation and subsequent neuronal damage.[1][3]
c-Fms-IN-10 is a potent and selective inhibitor of c-Fms kinase. It belongs to the thieno[3,2-d]pyrimidine class of compounds and has demonstrated significant inhibitory activity against c-Fms.[5][6][7] Its ability to modulate microglial function makes it a valuable tool for investigating the role of c-Fms in neuroinflammatory processes and for exploring its therapeutic potential in neurodegenerative disorders.
Mechanism of Action
c-Fms is activated by its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34). Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation cascade initiates downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which regulate microglial proliferation, survival, and inflammatory responses.[8]
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Fms kinase domain. This prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking the initiation of the downstream signaling cascade. By inhibiting c-Fms activity, this compound can suppress microglial proliferation and activation, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Figure 1: Simplified signaling pathway of c-Fms and the inhibitory action of this compound.
Quantitative Data
The primary quantitative data available for this compound is its high potency in inhibiting the c-Fms kinase. This makes it a suitable candidate for in vitro and in vivo studies at low concentrations.
| Compound | Target | IC50 | Reference |
| This compound | c-Fms (CSF-1R) | 2 nM | [5][6][7] |
Experimental Protocols
The following are representative protocols for evaluating the effect of this compound on neuroinflammation. These are generalized methodologies and may require optimization for specific experimental systems.
In Vitro c-Fms Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from generalized kinase assay procedures and can be used to determine the IC50 of this compound.
Objective: To quantify the in vitro potency of this compound in inhibiting recombinant human c-Fms kinase activity.
Materials:
-
Recombinant human c-Fms kinase
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer to the desired concentrations.
-
Reaction Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of c-Fms kinase in kinase buffer.
-
Add 2 µL of a substrate/ATP mix (e.g., MBP and ATP) in kinase buffer to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Microglia Viability and Proliferation Assay
Objective: To assess the effect of this compound on the viability and proliferation of microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2 or primary microglia)
-
Complete culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)
-
This compound
-
Recombinant CSF-1
-
Cell viability reagent (e.g., CellTiter-Glo® or MTS)
-
96-well clear-bottom black plates
Procedure:
-
Cell Seeding: Seed microglial cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a predetermined concentration of CSF-1.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) with a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the effect of this compound on microglia viability and proliferation.
Measurement of Pro-inflammatory Cytokine Production
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by activated microglia.
Materials:
-
Microglial cell line or primary microglia
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed microglia in a 96-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (e.g., 100 ng/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's protocols.
-
Data Analysis: Quantify the cytokine concentrations and compare the levels between untreated, LPS-stimulated, and this compound-treated groups.
Figure 2: General experimental workflow for evaluating this compound in neuroinflammation research.
In Vivo Neuroinflammation Model
Objective: To evaluate the efficacy of this compound in a mouse model of neuroinflammation.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle (e.g., DMSO/Cremophor/Saline)
-
Lipopolysaccharide (LPS)
-
Anesthesia
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Equipment for behavioral testing, tissue processing, and immunohistochemistry
Procedure:
-
Acclimation and Grouping: Acclimate mice to the housing conditions and randomly assign them to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
This compound Administration: Administer this compound or vehicle via a suitable route (e.g., oral gavage or intraperitoneal injection) for a predetermined period.
-
Induction of Neuroinflammation: Induce neuroinflammation by administering LPS (e.g., intraperitoneal injection).
-
Behavioral Analysis: Perform behavioral tests (e.g., open field test, Y-maze) to assess sickness behavior and cognitive function at specified time points after LPS injection.
-
Tissue Collection: At the end of the study, anesthetize the mice and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains for histological analysis.
-
Immunohistochemistry: Prepare brain sections and perform immunohistochemistry for microglial markers (e.g., Iba1) and inflammatory markers (e.g., TNF-α).
-
Data Analysis: Quantify microglial activation and inflammatory markers in different brain regions. Analyze behavioral data using appropriate statistical methods.
Conclusion
This compound is a potent inhibitor of c-Fms kinase and represents a valuable pharmacological tool for studying the role of microglia and neuroinflammation in the CNS. The protocols outlined here provide a framework for investigating the efficacy of this compound in both in vitro and in vivo models of neuroinflammation. Such studies will be instrumental in elucidating the therapeutic potential of c-Fms inhibition for a range of neurodegenerative diseases.
References
- 1. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative d… [ouci.dntb.gov.ua]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological role of granulocyte macrophage colony-stimulating factor (GM-CSF) and macrophage colony-stimulating factor (M-CSF) on cells of the myeloid lineage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
c-Fms-IN-10 not inhibiting c-Fms phosphorylation
Welcome to the technical support center for c-Fms-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions regarding the use of this compound, a potent inhibitor of c-Fms (CSF-1R) kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a thieno[3,2-d]pyrimidine derivative that acts as a potent kinase inhibitor of FMS, also known as the colony-stimulating factor-1 receptor (CSF-1R).[1][2][3] It functions by competing with ATP for the binding site within the catalytic domain of the c-Fms kinase, thereby preventing the autophosphorylation of the receptor and blocking downstream signaling cascades. The reported IC50 for this compound is 2 nM in biochemical assays.[1][2][3]
Q2: What is the expected outcome of successful this compound treatment in a cell-based assay?
A2: In a cell-based assay using cells that express and are dependent on c-Fms signaling (e.g., macrophages, certain cancer cell lines), successful treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of c-Fms at its tyrosine residues. This inhibition of an upstream signaling event should, in turn, affect downstream cellular processes such as proliferation, survival, and differentiation.[4][5]
Q3: Are there known reasons why a potent biochemical inhibitor like this compound might show reduced efficacy in a cellular environment?
A3: Yes, it is a known phenomenon that the potency of a kinase inhibitor in a biochemical assay may not directly translate to its efficacy in a cellular context.[6][7] Several factors can contribute to this discrepancy, including:
-
High Intracellular ATP Concentrations: The concentration of ATP in cells (millimolar range) is significantly higher than that typically used in biochemical assays (micromolar range). As an ATP-competitive inhibitor, this compound's effectiveness can be reduced by the high levels of endogenous ATP.[7]
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Drug Efflux Pumps: The cells may actively transport the inhibitor out via efflux pumps like P-glycoprotein (MDR1).
-
Compound Stability and Metabolism: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.
-
Off-target Effects: At higher concentrations, the compound might have off-target effects that could indirectly influence the readout of c-Fms phosphorylation.
Troubleshooting Guide: this compound Not Inhibiting c-Fms Phosphorylation
This guide provides a step-by-step approach to troubleshoot experiments where this compound fails to inhibit the phosphorylation of its target, c-Fms.
Problem: No reduction in phospho-c-Fms levels observed after treatment with this compound.
Below is a logical workflow to diagnose the potential issue.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action |
| 1. Issues with this compound Compound | |
| Degradation or Improper Storage | This compound should be stored at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use fresh dilutions for each experiment. |
| Incorrect Concentration | Verify the calculations for your stock solution and final working concentrations. If possible, confirm the concentration and purity of the compound using analytical methods like HPLC/MS. |
| 2. Experimental Protocol Flaws | |
| Suboptimal Inhibitor Concentration | The reported IC50 of 2 nM is from a biochemical assay.[1][2][3] Cellular IC50 values are often higher. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the effective concentration for your specific cell system. |
| Inappropriate Incubation Time | The inhibitor may require a longer pre-incubation time to enter the cells and engage with the target before ligand stimulation. Conversely, the incubation time post-stimulation might be too long, leading to signal attenuation or degradation. Perform a time-course experiment (e.g., pre-incubate with inhibitor for 1, 2, 4 hours before a short 5-15 minute ligand stimulation). |
| Ligand Stimulation Issues | Ensure that the ligand used to stimulate c-Fms phosphorylation (M-CSF or IL-34) is active and used at an optimal concentration. Test a fresh batch of the ligand. The binding of M-CSF to c-Fms is what triggers the dimerization and autophosphorylation.[8][9] |
| 3. Cell-Specific Factors | |
| Low c-Fms Expression | Confirm that your cell model expresses sufficient levels of the c-Fms receptor on the cell surface. This can be checked by Western blot, flow cytometry, or qPCR. |
| Cell Health and Confluency | Ensure cells are healthy and not overly confluent, which can alter signaling pathways. Perform experiments on cells in the logarithmic growth phase. |
| Drug Efflux Mechanisms | Cells may be actively removing this compound via efflux pumps. This can be tested by co-incubating with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). |
| 4. Assay and Detection Problems | |
| Antibody Issues | The primary antibody for phospho-c-Fms or the secondary antibody for detection may be non-specific or have low affinity. Validate your antibodies using positive and negative controls (e.g., stimulated vs. unstimulated cells, cells not expressing c-Fms). |
| Suboptimal Assay Conditions | For Western blotting, ensure complete protein transfer and optimal antibody concentrations and incubation times. For ELISA or other plate-based assays, check for issues with coating, blocking, and washing steps. |
Key Experimental Protocols
Protocol 1: Western Blot for c-Fms Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., bone marrow-derived macrophages, NIH3T3-CSF1R) and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 4-16 hours to reduce basal receptor phosphorylation.
-
Pre-incubate cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of M-CSF (e.g., 50 ng/mL) for 5-15 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-c-Fms (e.g., anti-p-c-Fms Tyr723) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total c-Fms and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Signaling Pathway and Inhibitor Action
The following diagram illustrates the c-Fms signaling pathway and the intended point of intervention for this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
Optimizing c-Fms-IN-10 concentration for cell culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using c-Fms-IN-10, a potent inhibitor of the c-Fms kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF-1R).
Frequently Asked Questions (FAQs)
1. General Information
-
Q: What is this compound and what is its mechanism of action?
-
A: this compound is a derivative of thieno[3,2-d]pyrimidine that acts as a potent and selective kinase inhibitor of c-Fms (CSF-1R).[1][2] The c-Fms receptor is a receptor tyrosine kinase (RTK) that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[3][4][5] Upon binding its ligand, CSF-1, the receptor dimerizes and auto-phosphorylates, initiating downstream signaling cascades.[5][6] this compound inhibits this auto-phosphorylation, thereby blocking the signaling pathway.
-
-
Q: What is the in vitro potency of this compound?
-
Q: How should I prepare and store this compound stock solutions?
-
A: this compound is soluble in DMSO.[2] For example, you can dissolve 10 mg in 2.33 mL of DMSO to create a 10 mM stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1][2][7]
-
2. Concentration and Experimental Design
-
Q: What is a good starting concentration for my cell culture experiments?
-
A: A good starting point is to test a wide range of concentrations centered around the IC50. We recommend a dose-response experiment ranging from 0.1 nM to 10 µM to determine the optimal concentration for your specific cell line and experimental conditions. A typical effective concentration in cellular assays may be higher than the biochemical IC50. For example, a GI50 of 80 nM has been reported in NFS-60 cells.[1]
-
-
Q: How long should I treat my cells with this compound?
-
A: The optimal treatment duration depends on the specific endpoint of your experiment. For signaling pathway studies (e.g., checking for phosphorylation of c-Fms), a short incubation of 1-4 hours may be sufficient. For cell viability or proliferation assays, a longer incubation of 24-72 hours is typically required.
-
-
Q: How can I be sure the observed effect is due to c-Fms inhibition and not off-target effects or general cytotoxicity?
-
A: To confirm on-target activity, you should perform a Western blot to check for a dose-dependent decrease in the phosphorylation of c-Fms at key tyrosine residues (e.g., Tyr723, Tyr809) following CSF-1 stimulation.[8][9] Additionally, running a cell viability assay (see protocol below) will help you distinguish between targeted inhibition and non-specific cytotoxicity.
-
3. Troubleshooting
-
Q: I am not observing any effect on my cells. What could be the problem?
-
A: There are several potential reasons:
-
Cell Line Expresses Low c-Fms: Confirm that your cell line expresses sufficient levels of the c-Fms receptor. This can be checked by Western blot or flow cytometry.
-
Inhibitor Concentration is Too Low: Your cell type may require a higher concentration for effective inhibition. Perform a dose-response experiment to determine the optimal concentration.
-
Inhibitor Degradation: Ensure your stock solution has been stored correctly and is not expired. Prepare fresh dilutions in media for each experiment.
-
Insufficient Stimulation: If you are looking at the inhibition of ligand-induced signaling, ensure you are stimulating the cells with an appropriate concentration of CSF-1.
-
-
-
Q: My cells are dying, even at low concentrations of the inhibitor. What should I do?
-
A: This may indicate cytotoxicity. Consider the following:
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) as high concentrations can be toxic to cells. Run a vehicle control (media with the same concentration of DMSO but no inhibitor).
-
Cell Sensitivity: Your cell line may be particularly sensitive. Reduce the highest concentration in your dose-response curve and shorten the incubation time.
-
Culture Conditions: General issues with cell culture, such as contamination or poor media quality, can exacerbate stress on cells.[10] Review your general cell culture practices.
-
-
-
Q: The compound precipitated when I added it to my cell culture medium. How can I fix this?
-
A: Precipitation can occur if the final concentration of the inhibitor exceeds its solubility in the aqueous medium.
-
Pre-warm the medium: Warming the culture medium to 37°C before adding the inhibitor can help.
-
Increase Final DMSO Concentration: A slight increase in the final DMSO concentration (e.g., to 0.2%) may improve solubility, but be mindful of potential toxicity.
-
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in culture medium rather than adding a small volume of highly concentrated stock directly to a large volume of medium.
-
-
Data Summary
Table 1: Properties and Handling of this compound
| Property | Value | Reference |
| Target | c-Fms (Colony-Stimulating Factor 1 Receptor, CSF-1R) | [1][2] |
| IC50 | 2 nM | [1][2] |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL) | [2] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [1][7] |
| Recommended Vehicle | DMSO (final concentration in media ≤ 0.1%) | N/A |
Visual Guides and Workflows
Caption: The c-Fms signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting guide for common issues with this compound.
Key Experimental Protocols
Protocol 1: Cell Viability (Dose-Response) Assay using MTT
This protocol is to determine the concentration of this compound that inhibits cell proliferation by 50% (GI50).
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentration series of this compound in complete culture medium. A typical 8-point curve might range from 20 µM down to 200 pM (final concentrations will be 10 µM to 100 pM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well.
-
Incubate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the GI50.
-
Protocol 2: Western Blot for Phospho-c-Fms (p-CSF1R)
This protocol verifies the on-target activity of this compound by measuring the inhibition of CSF-1-induced receptor phosphorylation.
-
Cell Culture and Starvation:
-
Grow cells to 70-80% confluency in a 6-well plate.
-
Serum-starve the cells for 4-6 hours (or overnight, depending on the cell line) in a low-serum (e.g., 0.1% FBS) or serum-free medium.[11]
-
-
Inhibitor Treatment and Stimulation:
-
Cell Lysis:
-
Place the plate on ice and quickly wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[12]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15-30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.[12] Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Fms (e.g., p-CSF-1R Tyr723 or Tyr809) overnight at 4°C.[8][9]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the signal using an ECL reagent.[12]
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total c-Fms and/or a loading control like β-actin.[11]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phospho-CSF-1R/M-CSF-R (Tyr809) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. adl.usm.my [adl.usm.my]
- 11. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
c-Fms-IN-10 off-target effects in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using c-Fms-IN-10 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent kinase inhibitor belonging to the thieno[3,2-d]pyrimidine class of compounds. Its primary target is the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, with a reported IC50 of 2 nM.[1] It has demonstrated anti-tumor activity in preclinical studies.[1]
Q2: Has the off-target profile of this compound been published?
As of the latest available information, a comprehensive kinase selectivity panel for this compound has not been made publicly available. The primary publication focuses on its synthesis and on-target activity.[1] Therefore, researchers should exercise caution and independently validate its selectivity in their experimental systems.
Q3: What are the potential off-targets of this compound based on its chemical scaffold and target class?
While specific data for this compound is lacking, inferences can be drawn from its thieno[3,2-d]pyrimidine scaffold and the known selectivity of other CSF-1R inhibitors.
-
Other Class III Receptor Tyrosine Kinases: CSF-1R belongs to the class III receptor tyrosine kinase family, which includes c-Kit, FMS-like tyrosine kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptors (PDGFRs). Inhibitors targeting one member of this family often show cross-reactivity with others. For example, the CSF-1R inhibitor PLX3397 (Pexidartinib) also inhibits c-Kit and FLT3.
-
Other Kinases inhibited by Thieno[3,2-d]pyrimidine derivatives: The thieno[3,2-d]pyrimidine scaffold has been utilized to develop inhibitors for various other kinases, including Janus Kinase 1 (JAK1) and Cyclin-Dependent Kinase 7 (CDK7). While this compound was optimized for c-Fms, residual activity against other kinases cannot be ruled out without specific testing.
It is crucial to experimentally verify the activity of this compound against any suspected off-targets that are relevant to the biological system under investigation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Compound Instability: this compound solution may degrade over time. 2. Solubility Issues: The compound may precipitate out of solution at the working concentration. 3. Cell Line Variability: Different cell passages may respond differently. | 1. Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C in small aliquots). Avoid repeated freeze-thaw cycles. 2. Confirm the solubility of this compound in your specific cell culture medium. Consider using a lower concentration or a different solvent for the stock solution (DMSO is commonly used). 3. Use cells with a consistent passage number for all experiments. |
| Higher than expected IC50 in cellular assays compared to biochemical assays | 1. High ATP concentration in cells: this compound is likely an ATP-competitive inhibitor, and high intracellular ATP levels can reduce its apparent potency. 2. Cellular uptake and efflux: The compound may not be readily cell-permeable or may be actively transported out of the cells. 3. Protein binding: this compound may bind to plasma proteins in the cell culture medium, reducing its free concentration. | 1. This is a common observation for ATP-competitive inhibitors. The cellular IC50 is often a more physiologically relevant measure of potency. 2. If poor cell permeability is suspected, consider using a cell line with known transporter expression profiles or perform uptake/efflux assays. 3. Reduce the serum concentration in your cell culture medium during the treatment period, if possible, or perform experiments in serum-free medium. |
| Unexpected phenotype or off-target effects observed | 1. Inhibition of unknown off-target kinases: The observed phenotype may be due to the inhibition of a kinase other than c-Fms. 2. Compound toxicity: At higher concentrations, the compound may induce cytotoxicity unrelated to its kinase inhibition activity. | 1. Perform a kinase selectivity screen to identify potential off-targets. Alternatively, test the effect of this compound on cell lines that do not express c-Fms. Use a structurally unrelated c-Fms inhibitor as a control to see if it recapitulates the phenotype. 2. Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations well below the cytotoxic threshold for your experiments. |
Data Presentation
As no public quantitative data on the off-target effects of this compound is available, a comparative table cannot be generated at this time. Researchers are encouraged to perform their own kinase profiling assays to determine the selectivity of this compound.
Table 1: Inferred Potential Off-Targets of this compound (for investigational purposes only)
| Potential Off-Target | Rationale for Consideration | Recommended Action |
| c-Kit | Member of the same class III RTK family as c-Fms. Common off-target for CSF-1R inhibitors. | Test the activity of this compound in a c-Kit-dependent cell line or in a biochemical assay with purified c-Kit protein. |
| FLT3 | Member of the same class III RTK family. Known off-target for some CSF-1R inhibitors. | Assess the effect of this compound on FLT3 phosphorylation or in a cell line with activating FLT3 mutations. |
| PDGFRα/β | Members of the same class III RTK family. | Evaluate the impact of this compound on PDGF-stimulated signaling pathways. |
Experimental Protocols
The following are generalized protocols that should be adapted to specific experimental conditions.
In Vitro Kinase Inhibition Assay (Biochemical)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase in a biochemical assay format.
-
Reagents and Materials:
-
Purified recombinant c-Fms kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate. c. Add the purified c-Fms kinase to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions. g. Measure the signal (e.g., luminescence) using a plate reader. h. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for c-Fms Phosphorylation
This protocol describes a method to assess the ability of this compound to inhibit CSF-1-induced c-Fms phosphorylation in a cellular context.
-
Reagents and Materials:
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Cells expressing c-Fms (e.g., macrophages, or engineered cell lines)
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Cell culture medium
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Serum-free medium
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Recombinant human CSF-1
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This compound stock solution (e.g., 10 mM in DMSO)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Antibodies: anti-phospho-c-Fms (Tyr723), anti-total-c-Fms
-
Western blotting reagents and equipment
-
-
Procedure: a. Seed cells in culture plates and allow them to adhere. b. Serum-starve the cells for several hours (e.g., 4-16 hours) to reduce basal receptor phosphorylation. c. Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours). d. Stimulate the cells with a pre-determined concentration of CSF-1 (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes). e. Immediately wash the cells with ice-cold PBS and lyse them. f. Determine the protein concentration of the lysates. g. Perform Western blotting with antibodies against phospho-c-Fms and total c-Fms. h. Quantify the band intensities to determine the extent of inhibition of c-Fms phosphorylation at each inhibitor concentration.
Visualizations
Caption: c-Fms (CSF-1R) signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing this compound activity in a cellular assay.
Caption: Logical troubleshooting workflow for unexpected results with this compound.
References
Troubleshooting c-Fms-IN-10 instability in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of c-Fms-IN-10 in solution. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of this compound solutions.
Question 1: My this compound solution is cloudy or has visible precipitate. What are the likely causes and how can I resolve this?
Answer: Cloudiness or precipitation in your this compound solution typically indicates that the compound has fallen out of solution. This can be due to several factors, including solvent choice, concentration, and temperature. Follow the troubleshooting workflow below to diagnose and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Verify Solvent: this compound is soluble in DMSO.[1] Ensure you have not used an aqueous buffer for the initial stock solution, as kinase inhibitors often have poor aqueous solubility.[2]
-
Check Concentration: The documented solubility in DMSO is up to 10 mg/mL.[1] If your stock concentration is higher, it may precipitate, especially after temperature fluctuations.
-
Attempt Re-solubilization: Gentle warming and sonication can often get the compound back into solution. Refer to the detailed "Protocol 1: Re-solubilization of Precipitated this compound" in the Experimental Protocols section.
-
Aliquot and Store Properly: Once dissolved, store the solution in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can contribute to precipitation and degradation.[1]
Question 2: I suspect my this compound has degraded. How can I confirm this and what are the common causes?
Answer: Degradation of small molecule inhibitors is a common issue that can significantly impact experimental results. The primary causes are improper storage, exposure to light, excessive freeze-thaw cycles, and contamination.
Common Causes of Degradation:
-
Improper Storage Temperature: Storing the stock solution at -20°C for longer than one month can lead to degradation.[1][3] For long-term storage, -80°C is required.[1][3]
-
Repeated Freeze-Thaw Cycles: This is a major cause of instability for many small molecules. It is strongly recommended to aliquot the stock solution after preparation to avoid this.[1]
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Exposure to Light or Moisture: While not explicitly documented for this compound, related inhibitors are often sensitive to light and moisture.[4][5] It is best practice to store solutions in amber vials or tubes protected from light.
-
pH variations: The stability of kinase inhibitors can be pH-dependent.[6] Ensure the pH of your final experimental medium is compatible.
Confirming Degradation: The most reliable method to confirm chemical degradation is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your solution and detect the presence of degradation products. Refer to "Protocol 2: Assessment of this compound Integrity by HPLC" for a general methodology.
Frequently Asked Questions (FAQs)
Question 1: What are the recommended solvents and storage conditions for this compound?
Answer: All quantitative data regarding the solubility and recommended storage for this compound are summarized in the table below.
| Parameter | Recommendation | Citation(s) |
| Recommended Solvent | DMSO | [1] |
| Maximum Solubility | 10 mg/mL (23.28 mM) in DMSO. Requires sonication and warming to 60°C for complete dissolution at this concentration. | [1] |
| Short-Term Storage | Store stock solution at -20°C for up to 1 month . | [1][3] |
| Long-Term Storage | Store stock solution at -80°C for up to 6 months . | [1][3] |
| Handling Best Practice | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. | [1] |
Question 2: How does this compound work?
Answer: this compound is a potent and selective kinase inhibitor of c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R).[3][7][8] c-Fms is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and other myeloid-lineage cells.[9][10] Upon binding its ligand (CSF-1 or IL-34), the receptor dimerizes and activates its intrinsic kinase domain, leading to autophosphorylation and the initiation of downstream signaling cascades.[11][12] this compound inhibits this kinase activity, thereby blocking the signaling pathway.
References
- 1. glpbio.com [glpbio.com]
- 2. Inherent formulation issues of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound|CAS 1527517-50-5|DC Chemicals [dcchemicals.com]
- 8. targetmol.cn [targetmol.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Efficacy of c-Fms-IN-10
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo efficacy of c-Fms-IN-10, a potent inhibitor of the c-Fms (colony-stimulating factor-1 receptor, CSF-1R) kinase.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to facilitate successful preclinical research.
Troubleshooting Guide
This section addresses common challenges researchers may encounter when using this compound in animal models.
| Issue | Potential Cause | Recommended Solution |
| Poor or inconsistent tumor growth inhibition | Suboptimal Dosing: The administered dose may be too low to achieve therapeutic concentrations at the tumor site. | - Perform a dose-response study to determine the optimal dose. - Review literature for effective doses of similar thieno[3,2-d]pyrimidine derivatives. For instance, a dual FAK and FLT-3 inhibitor with a similar core structure showed tumor suppression in a xenograft model.[2][3] |
| Inadequate Formulation: The compound may have low bioavailability due to poor solubility. Kinase inhibitors are often characterized by low intrinsic solubility, which can lead to impaired and variable bioavailability.[4] | - Prepare a fresh formulation for each administration. - Consider using a formulation with excipients known to enhance solubility and bioavailability, such as a mix of DMSO, PEG300, and Tween-80 in saline. | |
| Ineffective Route of Administration: The chosen route may not provide adequate drug exposure. | - For systemic effects, consider intraperitoneal (IP) or oral (PO) administration. Oral administration is common for kinase inhibitors.[4] | |
| Rapid Metabolism or Clearance: The compound may be quickly metabolized and cleared from circulation. | - Conduct pharmacokinetic studies to determine the half-life of this compound in the chosen animal model.[5] - Adjust the dosing frequency based on the pharmacokinetic profile. | |
| Observed Toxicity or Adverse Events | High Dose: The administered dose may be approaching the maximum tolerated dose (MTD). | - Perform a tolerability study to establish the MTD.[5] - Monitor animals closely for signs of toxicity (e.g., weight loss, lethargy, ruffled fur). |
| Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes. | - Profile this compound against a panel of kinases to assess its selectivity. | |
| Formulation-Related Toxicity: The vehicle used for administration may be causing adverse effects. | - Include a vehicle-only control group in your experiments to assess any vehicle-related toxicity. | |
| Lack of Target Engagement | Insufficient Drug Concentration at Target Site: The compound may not be reaching the target tissue in sufficient amounts. | - Measure the concentration of this compound in plasma and tumor tissue.[5] - Perform pharmacodynamic studies to confirm target inhibition in the tissue of interest (e.g., by measuring the phosphorylation status of downstream signaling molecules). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the c-Fms (CSF-1R) kinase with an IC50 of 2 nM.[1] By inhibiting c-Fms, it blocks the signaling pathway of its ligand, colony-stimulating factor-1 (CSF-1). This pathway is crucial for the differentiation, proliferation, and survival of macrophages.[6] In the context of cancer, inhibiting c-Fms can modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which often promote tumor growth and metastasis.[1]
Q2: How should I prepare this compound for in vivo administration?
A2: Due to its low aqueous solubility, this compound requires a specific formulation for in vivo use. A common approach for poorly soluble kinase inhibitors is to use a mixture of solvents. For oral or intraperitoneal administration, a suggested formulation is a suspension in a vehicle containing DMSO, PEG300, Tween-80, and saline. It is critical to prepare the formulation fresh before each administration to ensure stability and consistency.
Q3: What is a recommended starting dose for in vivo efficacy studies?
Q4: Which animal models are suitable for testing the efficacy of this compound?
A4: The choice of animal model will depend on the therapeutic area of interest. For oncology, xenograft models using human cancer cell lines that are known to have a high infiltration of TAMs would be appropriate. For example, breast cancer models such as those using the MDA-MB-231 cell line have been used to evaluate thieno[3,2-d]pyrimidine derivatives.[2][3] Syngeneic tumor models are also valuable for studying the effects on the immune components of the tumor microenvironment.
Q5: How can I confirm that this compound is hitting its target in vivo?
A5: Confirming target engagement is crucial for interpreting efficacy results. This can be achieved through pharmacodynamic (PD) studies. Key methods include:
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Immunohistochemistry (IHC) or Western Blotting: Analyze tumor or tissue samples for the phosphorylation status of c-Fms and its downstream targets like ERK and Akt. A decrease in phosphorylation would indicate target inhibition.
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Flow Cytometry: Analyze immune cell populations, particularly macrophages (e.g., F4/80+ cells in mice), in the tumor microenvironment or peripheral blood to assess the impact of c-Fms inhibition.
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) for human tumor xenografts.
-
Tumor Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
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Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
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This compound Formulation: Prepare a fresh formulation of this compound for each day of dosing. An example formulation for oral gavage could be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.
-
Dosing: Administer this compound or vehicle control to the respective groups at the predetermined dose and schedule (e.g., once daily by oral gavage).
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., IHC for target engagement).
-
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
Data Presentation
In Vitro Potency of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Reference |
| This compound | c-Fms (CSF-1R) | 2 | [1] |
| Compound 26 (Thieno[3,2-d]pyrimidine derivative) | FAK | - | [3] |
| FLT3 | - | [3] | |
| Compound 36 (Thieno[3,2-d]pyrimidine derivative) | CDK7 | - | [7] |
Note: Specific IC50 values for compounds 26 and 36 against their respective targets are available in the cited literature but are not included here for brevity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theraindx.com [theraindx.com]
- 3. Identification of Thieno[3,2- d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacology | Experimental Therapeutics [bccrc.ca]
- 6. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: c-Fms-IN-10 and Primary Cell Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the c-Fms inhibitor, c-Fms-IN-10, in primary cell culture experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. It belongs to the thieno[3,2-d]pyrimidine class of kinase inhibitors.[1][2] Its primary mechanism of action is to block the ATP-binding site of the c-Fms kinase, thereby inhibiting its signaling activity. The reported IC50 for this compound against c-Fms is 2 nM.[1][2]
Q2: What is the role of the c-Fms signaling pathway in primary cells?
A2: The c-Fms signaling pathway is crucial for the survival, proliferation, differentiation, and function of myeloid lineage cells, including monocytes, macrophages, and osteoclasts.[3][4] Upon binding of its ligands, primarily Macrophage Colony-Stimulating Factor (M-CSF), the c-Fms receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate key cellular processes.
Q3: I am observing unexpected cytotoxicity in my primary cells when using this compound. What are the potential causes?
A3: Unexpected cytotoxicity in primary cells treated with this compound can stem from several factors:
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On-target cytotoxicity: Since c-Fms signaling is vital for the survival and proliferation of certain primary cells like macrophages and osteoclast precursors, its inhibition by this compound can lead to decreased viability and apoptosis.
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Off-target effects: While this compound is reported to be selective, like many kinase inhibitors, it may have off-target activities at higher concentrations, potentially affecting other kinases or cellular processes essential for cell survival.
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Cell culture artifacts: Issues such as contamination (bacterial, fungal, or mycoplasma), improper handling of primary cells, or suboptimal culture conditions can lead to cell death, which may be mistakenly attributed to the compound.
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Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at certain concentrations.
Q4: How can I distinguish between on-target cytotoxicity and off-target effects or experimental artifacts?
A4: To differentiate between these possibilities, consider the following:
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Dose-response curve: Perform a wide range of this compound concentrations to determine if the cytotoxicity correlates with the expected IC50 for c-Fms inhibition.
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Rescue experiments: For primary cells dependent on M-CSF, supplementing the culture with high concentrations of M-CSF might partially rescue the cytotoxic effects if they are primarily on-target.
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Control experiments: Include appropriate controls, such as vehicle-only (solvent) controls, untreated cells, and cells treated with a different, well-characterized c-Fms inhibitor.
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Cell line comparison: Test the compound on a cell line that does not express c-Fms to assess non-specific cytotoxicity.
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Contamination checks: Regularly test your cell cultures for mycoplasma and other contaminants.
II. Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Primary Macrophages
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid cell death at low concentrations of this compound | 1. High sensitivity of primary macrophages to c-Fms inhibition. 2. Contamination of cell culture. 3. Poor initial viability of isolated macrophages. | 1. Perform a detailed dose-response experiment starting from sub-nanomolar concentrations.2. Test for mycoplasma and bacterial/fungal contamination.3. Assess the viability of macrophages immediately after isolation using Trypan Blue exclusion. |
| Cell detachment and morphological changes (e.g., rounding) | 1. Apoptosis induced by c-Fms inhibition. 2. Suboptimal culture conditions (e.g., wrong media, serum). | 1. Perform an apoptosis assay (e.g., Annexin V/PI staining).2. Ensure the use of appropriate media and serum for primary macrophage culture. |
| Inconsistent results between experiments | 1. Variability in primary cell isolation. 2. Inconsistent compound preparation. | 1. Standardize the primary cell isolation protocol.2. Prepare fresh stock solutions of this compound for each experiment. |
Guide 2: Low or No Cytotoxicity Observed in Target Primary Cells
| Symptom | Possible Cause | Troubleshooting Steps |
| Cells remain viable even at high concentrations of this compound | 1. Low or no expression of c-Fms in the target primary cells. 2. Compound inactivity. 3. Cell culture medium components interfering with the compound. | 1. Verify c-Fms expression in your primary cells using flow cytometry or western blotting.2. Check the purity and activity of your this compound stock.3. Test the compound in a serum-free medium for a short duration, if possible. |
| High background in cytotoxicity assay | 1. Interference of phenol red in the medium with colorimetric assays. 2. High spontaneous cell death. | 1. Use phenol red-free medium for the assay.2. Optimize cell seeding density and culture conditions to improve baseline viability. |
III. Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions | Reference |
| c-Fms (CSF-1R) | 2 | Biochemical kinase assay | [1][2] |
Table 2: Potential Off-Target Kinase Inhibition Profile of c-Fms Inhibitors
| Kinase Family | Potential for Off-Target Inhibition | Notes |
| PDGFR family | Moderate to High | Structurally related to c-Fms. |
| c-Kit | Moderate to High | Often co-inhibited by c-Fms inhibitors. |
| VEGFR family | Low to Moderate | |
| Src family kinases | Low |
This table provides a generalized overview based on known selectivity profiles of c-Fms inhibitors. The specific off-target profile of this compound would require experimental determination.
IV. Experimental Protocols
Protocol 1: MTT Assay for Primary Cell Viability
This protocol is adapted for assessing the viability of adherent primary cells, such as primary macrophages or endothelial cells.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
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Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay for Primary Cells
This protocol is suitable for measuring cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound
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LDH cytotoxicity assay kit (commercially available)
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96-well cell culture plates
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Multichannel pipette
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Plate reader (as per kit instructions, usually 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by adding a lysis solution (provided in the kit) to a set of untreated wells about 1 hour before the end of the incubation period.
-
Incubation: Incubate the plate for the desired treatment period.
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Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
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LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
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Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength.
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Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
V. Mandatory Visualizations
Caption: Simplified c-Fms signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity in primary cells.
References
Technical Support Center: Overcoming Resistance to c-Fms-IN-10 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to c-Fms-IN-10 in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms.[1] It belongs to the thieno[3,2-d]pyrimidine class of kinase inhibitors.[1] The primary mechanism of action of this compound is to block the ATP-binding site of the c-Fms kinase, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways are crucial for the proliferation, survival, and differentiation of various cancer cells and tumor-associated macrophages (TAMs).[2][3] this compound has an IC50 (half-maximal inhibitory concentration) of 2 nM for c-Fms kinase activity.[1]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to c-Fms inhibitors like this compound can arise through several mechanisms:
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Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the c-Fms pathway by upregulating alternative survival signals. A common mechanism is the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, often driven by the Insulin-like Growth Factor 1 Receptor (IGF-1R).[2][4]
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Mutations in the c-Fms Kinase Domain: While less common for acquired resistance to this class of inhibitors, mutations in the kinase domain of c-Fms could potentially alter the drug binding site, reducing the efficacy of this compound.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of the inhibitor out of the cell, lowering its intracellular concentration and thus its effectiveness.
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Tumor Microenvironment-Mediated Resistance: Stromal cells or other components of the tumor microenvironment can secrete growth factors that activate alternative survival pathways in the cancer cells, thereby circumventing the c-Fms blockade.[2]
Q3: How can I experimentally confirm that my cells have developed resistance to this compound?
A3: You can confirm resistance by performing a dose-response assay, such as an MTT or CellTiter-Glo assay, to determine the IC50 value of this compound in your cell line. A significant rightward shift (increase) in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance. For example, you might observe the IC50 shifting from the nanomolar to the micromolar range.
Troubleshooting Guide
Here are some common issues encountered during experiments with this compound and steps to troubleshoot them.
Issue 1: Decreased or No Response to this compound Treatment
Possible Cause 1: Development of Resistance
-
Troubleshooting Steps:
-
Confirm Resistance with IC50 Determination: Perform a cell viability assay (e.g., MTT assay) to compare the IC50 of this compound in your experimental cells versus the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
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Investigate Bypass Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in alternative survival pathways, such as p-AKT (Ser473) and p-ERK1/2 (Thr202/Tyr204). Increased phosphorylation in the presence of this compound suggests the activation of bypass pathways.
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Consider Combination Therapy: Based on your findings, consider combining this compound with an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor or an IGF-1R inhibitor).
-
Quantitative Data Summary: IC50 Values of c-Fms Inhibitors in Different Cell Lines
| Cell Line | Inhibitor | IC50 (µM) | Notes |
| Si-TGCT-1 | Pexidartinib (PLX3397) | 9.61 ± 2.95 | High CSF1R expression.[5] |
| Si-TGCT-2 | Pexidartinib (PLX3397) | 152.05 ± 32.74 | Lower CSF1R expression, showing reduced sensitivity.[5] |
| Si-TGCT-3 | Pexidartinib (PLX3397) | 46.62 ± 8.16 | High CSF1R expression.[5] |
| Si-TGCT-4 | Sotuletinib (BLZ945) | 753.11 ± 47.61 | Lower CSF1R expression, showing reduced sensitivity.[5][6] |
| MDA-MB-231 | Pexidartinib (PLX3397) | 185.48 ± 48.42 | Low CSF1R expressing cell line.[5] |
| BaF3 (ETV6-CSF1R) | Pexidartinib (PLX3397) | 0.2 | Genetically engineered to express a constitutively active form of CSF1R.[7] |
| BMDM (CSF-1 induced) | Pexidartinib (PLX3397) | 0.056 | Murine bone marrow-derived macrophages stimulated with CSF-1.[7] |
Note: Pexidartinib and Sotuletinib are other potent c-Fms inhibitors. This data illustrates the range of sensitivities observed in different cell lines, with higher IC50 values indicating lower sensitivity or resistance.
Possible Cause 2: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Cell Seeding Density: Cell density can influence drug response. Titrate the cell number to find the optimal density for your cell viability assay.
-
Check for Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration or using serum-free media during the drug treatment period, if compatible with your cell line's viability.
-
Issue 2: Investigating and Overcoming Bypass Signaling
Observation: Western blot analysis shows persistent or increased phosphorylation of AKT and/or ERK despite effective c-Fms inhibition.
-
Logical Workflow:
-
Hypothesize Bypass Pathway Activation: The most likely candidates are the PI3K/AKT and MAPK/ERK pathways, potentially activated by upstream receptor tyrosine kinases (RTKs) like IGF-1R.
-
Test Combination Therapies: Design experiments to test the synergistic effects of combining this compound with inhibitors targeting these pathways.
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Quantify Synergy: Use a cell viability assay to determine the IC50 values for the single agents and their combination. Calculate the Combination Index (CI) to quantitatively assess synergy (CI < 1 indicates synergy).
-
Quantitative Data Summary: Synergistic Effects of Combination Therapies
| Cell Line | Combination Therapy | Effect | Quantitative Measure |
| ACHN (Renal Cell Carcinoma) | hR1 (anti-IGF-1R mAb) + Temsirolimus (mTOR inhibitor) | Synergistic growth inhibition | CI = 0.64.[8] |
| HCT116, HT29, DLD1 (Colorectal Cancer) | GDC-0941 (PI3K inhibitor) + PD0325901 (MEK inhibitor) | Marked synergistic growth inhibition | Synergy observed across all cell lines.[1] |
| NSCLC cell lines | GDC-0980 (PI3K/mTOR inhibitor) + GDC-0973 (MEK inhibitor) | Synergistic reductions in proliferation and increased apoptosis | Significant synergy observed.[9] |
| PDM/TILs co-culture (Glioblastoma) | anti-CSF1R + anti-PD1 | Increased cytotoxicity | Significantly higher cytotoxicity compared to monotherapies. |
Note: While this data does not specifically use this compound, it demonstrates the principle of synergistic efficacy when targeting c-Fms-related resistance pathways.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is for assessing cell viability in response to this compound and determining its IC50.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Phosphorylated Proteins
This protocol is for detecting the activation of bypass signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-c-Fms, total c-Fms, p-AKT, total AKT, p-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways
Caption: c-Fms signaling and a common resistance pathway.
Experimental Workflow
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel CSF1R-positive tenosynovial giant cell tumor cell lines and their pexidartinib (PLX3397) and sotuletinib (BLZ945)-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
Best practices for long-term storage of c-Fms-IN-10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage, handling, and experimental use of c-Fms-IN-10.
Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its stability and ensure the reproducibility of experimental results. Below are the recommended storage conditions and handling practices.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | As specified by the manufacturer | Store in a tightly sealed container in a dry environment. Protect from light. |
| Stock Solution | -80°C | Up to 6 months[1][2] | Prepare in a suitable solvent like DMSO, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and protect from light.[2] |
| Stock Solution | -20°C | Up to 1 month[1][2] | Suitable for short-term storage. Aliquoting is still recommended.[2] |
Key Handling Procedures:
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]
-
Light and Moisture Protection: this compound should be protected from light and moisture. Use amber vials or wrap vials in foil. Ensure containers are tightly sealed.
-
Inert Atmosphere: For maximum stability, consider storing the solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Q1: My this compound powder is difficult to dissolve in DMSO.
A1: this compound is soluble in DMSO.[2] If you are experiencing solubility issues, you can try the following:
-
Warming: Gently warm the solution to 37°C.[2]
-
Sonication: Use an ultrasonic bath to aid dissolution.[2]
-
Fresh Solvent: Ensure that the DMSO is anhydrous and of high purity, as absorbed water can affect solubility.
Q2: I am observing precipitation of the compound in my cell culture medium.
A2: This is a common issue when diluting a DMSO stock solution into an aqueous medium. To mitigate this:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible (typically below 0.5%) to maintain cell health and prevent precipitation.
-
Serial Dilution: Perform serial dilutions of your stock solution in the culture medium. Add the compound to the medium while vortexing or mixing to ensure rapid and even dispersion.
-
Pre-warmed Medium: Add the compound to a pre-warmed culture medium to improve solubility.
Q3: My experimental results are inconsistent between batches of the inhibitor.
A3: Inconsistent results can arise from several factors:
-
Compound Degradation: Ensure that the compound has been stored correctly and that you have not exceeded the recommended storage duration. Avoid repeated freeze-thaw cycles by using aliquots.[2]
-
Pipetting Errors: Use calibrated pipettes and proper techniques for accurate dilutions.
-
Cellular Conditions: Variations in cell passage number, confluency, and overall health can significantly impact experimental outcomes. Maintain consistent cell culture practices.
Q4: I am concerned about the off-target effects of this compound.
A4: While this compound is a potent inhibitor of c-Fms (CSF-1R) with an IC50 of 2 nM, like most kinase inhibitors, off-target effects are possible.[1][2][3] To address this:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that inhibits c-Fms activity without causing significant off-target effects or cytotoxicity.
-
Control Experiments: Include appropriate controls in your experiments, such as a structurally related but inactive compound, or use genetic approaches like siRNA or CRISPR to validate that the observed phenotype is due to c-Fms inhibition.
-
Phenotypic Rescue: If possible, perform a rescue experiment by overexpressing a c-Fms mutant that is resistant to the inhibitor to confirm on-target activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of thieno[3,2-d]pyrimidine and functions as a potent kinase inhibitor of FMS, also known as Colony-Stimulating Factor-1 Receptor (CSF-1R), with an IC50 value of 2 nM.[1][2][3][4] It has demonstrated anti-tumor activity.[1][2][4]
Q2: What is the mechanism of action of this compound?
A2: this compound acts by inhibiting the tyrosine kinase activity of the c-Fms receptor.[1][2] The c-Fms receptor is crucial for the survival, proliferation, and differentiation of myeloid cells, including macrophages and osteoclasts.[5][6][7] By blocking the signaling cascade initiated by the binding of its ligand, Macrophage Colony-Stimulating Factor (M-CSF), this compound can modulate immune responses and bone resorption.[5][8]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution of this compound in a high-purity solvent such as DMSO.[2] For example, a 10 mg/mL solution in DMSO can be prepared.[2] If needed, gentle warming and sonication can be used to ensure complete dissolution.[2] The stock solution should then be aliquoted and stored at -80°C for long-term use.[1][2]
Q4: What are the primary research applications for this compound?
A4: Given its potent inhibitory effect on c-Fms, this compound is primarily used in research areas such as:
-
Oncology: To study the role of tumor-associated macrophages (TAMs) in cancer progression and as a potential anti-tumor agent.[1][4]
-
Immunology: To investigate the function of macrophages and other myeloid cells in various inflammatory and autoimmune diseases.
-
Osteology: To study the process of osteoclastogenesis and its role in bone diseases like osteoporosis.[5][8]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C22H19N7OS |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 1527517-50-5[4] |
| IC50 | 2 nM for c-Fms (CSF-1R)[1][2][3] |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL)[2] |
Experimental Protocols
Protocol: Inhibition of M-CSF-induced c-Fms Phosphorylation in Macrophages
This protocol details a cell-based assay to evaluate the inhibitory effect of this compound on its target in a cellular context.
1. Cell Culture and Plating: a. Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate growth medium. b. Plate the cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. c. Allow the cells to adhere and grow overnight.
2. Serum Starvation: a. The following day, gently aspirate the growth medium. b. Wash the cells once with sterile phosphate-buffered saline (PBS). c. Add serum-free medium to each well and incubate for 2-4 hours to reduce basal levels of receptor phosphorylation.
3. Inhibitor Treatment: a. Prepare a working solution of this compound by diluting the DMSO stock solution in a serum-free medium to the desired final concentrations (e.g., a range from 1 nM to 1 µM). Include a DMSO-only vehicle control. b. Remove the serum-free medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. c. Incubate the cells for 1-2 hours at 37°C.
4. M-CSF Stimulation: a. Prepare a solution of recombinant M-CSF in a serum-free medium. b. Add M-CSF to each well to a final concentration known to induce robust c-Fms phosphorylation (e.g., 50 ng/mL), except for the unstimulated control well. c. Incubate for 5-10 minutes at 37°C.
5. Cell Lysis and Protein Quantification: a. Immediately after stimulation, place the plate on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).
6. Western Blot Analysis: a. Normalize the protein samples to the same concentration with lysis buffer and loading dye. b. Denature the samples by heating. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). f. Incubate the membrane with a primary antibody specific for phosphorylated c-Fms (p-c-Fms). g. After washing, incubate with an appropriate HRP-conjugated secondary antibody. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate. i. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Fms and a loading control like GAPDH or β-actin.
Visualizations
Caption: The c-Fms signaling pathway initiated by M-CSF binding.
Caption: Workflow for assessing this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. targetmol.cn [targetmol.cn]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 6. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 7. M-CSF, c-Fms, and signaling in osteoclasts and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preventing c-Fms-IN-10 precipitation in media
Welcome to the technical support center for c-Fms-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on preventing its precipitation in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in aqueous-based cell culture media is a common challenge due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and prevent this issue.
Key Factors Influencing Solubility:
-
Solvent Choice: this compound is soluble in DMSO.[1] The quality of the DMSO is crucial; use anhydrous, high-purity DMSO to prepare stock solutions.
-
Stock Solution Concentration: Preparing a highly concentrated stock solution in DMSO is the first step. However, the final concentration in the media is limited by the aqueous solubility of the compound.
-
Final DMSO Concentration in Media: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, though it is best to keep it as low as possible.[2] A DMSO control should always be included in your experiments.[3]
-
Dilution Method: The method of diluting the DMSO stock into the aqueous media is critical to prevent the compound from crashing out of solution.
-
Media Composition and Temperature: The presence of salts, proteins (like those in fetal bovine serum - FBS), and the temperature of the media can all affect the solubility of this compound.[4]
Troubleshooting Workflow:
The following diagram illustrates a step-by-step workflow to address this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO at a concentration of 10 mg/mL (23.28 mM), which may be aided by ultrasonic agitation and warming to 60°C.[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in anhydrous, high-purity DMSO.[5]
Q2: My this compound precipitates immediately when I add it to my cell culture media. What should I do?
A2: This is a common issue with hydrophobic compounds. Here are several steps to take:
-
Check your dilution method: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, try a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final volume of complete media.
-
Warm your media: Warming the cell culture media to 37°C before adding the inhibitor can help improve solubility.[6]
-
Lower the final concentration: The precipitation may be due to exceeding the aqueous solubility limit of this compound. Try using a lower final concentration in your experiment.
-
Reduce the final DMSO concentration: While this compound is soluble in DMSO, a high concentration of DMSO in the final aqueous solution can paradoxically lead to precipitation. Ensure the final DMSO concentration is below 0.5%.[2]
Q3: Can I use sonication to redissolve precipitated this compound in my media?
A3: While sonication can be used to aid the dissolution of this compound in DMSO when preparing the stock solution, it is generally not recommended to sonicate your complete cell culture media.[1][6] Sonication can damage media components, including proteins and vitamins, which could negatively impact your cells.
Q4: Are there any additives I can use to improve the solubility of this compound in my media?
A4: For particularly challenging situations, certain solubilizing agents can be considered, though their effects on your specific cell line should be validated. Some options include:
-
Pluronic F-68: A non-ionic surfactant that can aid in the solubilization of hydrophobic compounds in aqueous solutions.
-
PEG300 and Tween-80: These are often used in in vivo formulations and may be adapted for in vitro use at very low, non-toxic concentrations.[7]
-
SBE-β-CD (Captisol®): A modified cyclodextrin designed to improve the solubility of poorly water-soluble drugs.[7]
Always perform a vehicle control with the solubilizing agent alone to ensure it does not affect your experimental outcomes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 429.5 g/mol )
-
Anhydrous, sterile DMSO
Procedure:
-
Allow the vial of this compound to come to room temperature before opening.
-
To prepare a 10 mM stock solution, add 232.8 µL of anhydrous DMSO to 1 mg of this compound powder.
-
Vortex thoroughly to dissolve. If necessary, briefly warm the solution to 37°C and/or sonicate in a water bath until the solid is completely dissolved.[1][6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[7]
Protocol 2: Dilution of this compound into Cell Culture Media
Objective: To achieve a final concentration of 10 µM this compound in cell culture media with a final DMSO concentration of 0.1%.
Procedure:
-
Prepare your complete cell culture media and warm it to 37°C in a water bath.
-
Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO.
-
Perform a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock solution to 18 µL of pre-warmed, serum-free media. Mix gently by pipetting.
-
Add the 20 µL of the intermediate dilution to 1.98 mL of your pre-warmed complete cell culture media to achieve a final volume of 2 mL and a final this compound concentration of 10 µM.
-
Gently swirl the plate or flask to ensure even distribution of the inhibitor.
-
Visually inspect the media under a microscope to confirm the absence of precipitation before adding it to your cells.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Molecular Weight | 429.5 g/mol | [1] |
| This compound IC50 (c-Fms/CSF-1R) | 2 nM | [7] |
| Solubility in DMSO | 10 mg/mL (23.28 mM) | [1] |
| Recommended Final DMSO % in Media | < 0.5% | [2] |
| Stock Solution Storage (-20°C) | 1 month | [7] |
| Stock Solution Storage (-80°C) | 6 months | [7] |
c-Fms Signaling Pathway
c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF1R), is a receptor tyrosine kinase.[8] Its activation by its ligands, CSF-1 or IL-34, initiates a cascade of downstream signaling events that are crucial for the survival, proliferation, and differentiation of myeloid cells.[9] this compound acts as an inhibitor of this kinase, thereby blocking these downstream pathways.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. How to Use Inhibitors [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 9. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to c-Fms-IN-10 and Other CSF-1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of c-Fms-IN-10 with other prominent Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, including Pexidartinib (PLX3397), GW2580, and Sotuletinib (BLZ945). The information is supported by experimental data to aid in the selection of the most suitable compound for research and development purposes.
Introduction to CSF-1R and Its Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and their precursors.[1][2] Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases.[3][4] Consequently, inhibiting CSF-1R has emerged as a promising therapeutic strategy.[3][4] This guide focuses on a comparative analysis of this compound against other well-characterized CSF-1R inhibitors.
Biochemical and Cellular Activity
The potency of this compound and other CSF-1R inhibitors is typically evaluated through biochemical assays measuring direct kinase inhibition (IC50) and cell-based assays assessing the inhibition of cellular processes like proliferation (EC50).
Below is a summary of the available quantitative data for this compound and its comparators. It is important to note that these values are compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular Activity | Reference |
| This compound | CSF-1R (c-Fms) | 2 | Anti-tumor activity demonstrated. | [5] |
| Pexidartinib (PLX3397) | CSF-1R (c-Fms), c-Kit | 20 (CSF-1R), 10 (c-Kit) | Induces apoptosis and has anti-tumor activity. | [6] |
| GW2580 | CSF-1R (c-Fms) | 30 | 150- to 500-fold selective for c-Fms over other kinases like b-Raf, CDK4, c-KIT, etc. | [7] |
| Sotuletinib (BLZ945) | CSF-1R (c-Fms) | 1 | >1000-fold selective against closest receptor tyrosine kinase homologs. | [7] |
In Vivo Efficacy
Preclinical in vivo studies are critical for evaluating the therapeutic potential of CSF-1R inhibitors. These studies often involve animal models of cancer or inflammatory diseases to assess tumor growth inhibition, reduction of macrophage infiltration, and overall survival.
While specific in vivo data for this compound is limited in the public domain, its demonstrated anti-tumor activity suggests it is effective in vivo.[5] For the other inhibitors, more extensive in vivo data is available:
-
Pexidartinib (PLX3397): Has shown efficacy in various preclinical cancer models and is approved for the treatment of tenosynovial giant cell tumor.[4]
-
GW2580: Has been shown to inhibit tumor growth in vivo, primarily by reducing the number of macrophages within the tumor.[8]
-
Sotuletinib (BLZ945): Demonstrates potent anti-tumor activity in preclinical models, including those for breast and cervical cancer, by attenuating the turnover of tumor-associated macrophages and enhancing CD8+ T cell infiltration.[9]
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: CSF-1/CSF-1R Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Evaluating CSF-1R Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental data. Below are representative protocols for key assays used to characterize CSF-1R inhibitors.
Biochemical CSF-1R Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the CSF-1R kinase domain.
Materials:
-
Recombinant human CSF-1R kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of the assay plate.
-
Add the CSF-1R enzyme to the wells containing the compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. The final ATP concentration should be close to its Km value for the enzyme.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to convert ADP to ATP, followed by the addition of a luciferase/luciferin reagent to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based CSF-1R Autophosphorylation Assay
This assay determines the ability of an inhibitor to block CSF-1-induced autophosphorylation of CSF-1R in a cellular context.
Materials:
-
A cell line expressing CSF-1R (e.g., human monocytic THP-1 cells or engineered NIH-3T3 cells overexpressing human CSF-1R)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human CSF-1
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CSF-1R (e.g., anti-pTyr723) and anti-total-CSF-1R
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Plate the cells in multi-well plates and allow them to adhere and grow.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a predetermined concentration of CSF-1 (e.g., 100 ng/mL) for a short duration (e.g., 5-15 minutes) at 37°C.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-CSF-1R antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the anti-total-CSF-1R antibody to normalize for protein loading.
-
Quantify the band intensities and determine the EC50 for inhibition of phosphorylation.
Macrophage Proliferation (MTT) Assay
This assay assesses the effect of CSF-1R inhibitors on the proliferation of CSF-1-dependent macrophages.
Materials:
-
CSF-1-dependent macrophage cell line (e.g., bone marrow-derived macrophages (BMDMs) or M-NFS-60 cells)
-
Cell culture medium
-
Recombinant murine or human CSF-1
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the macrophage cells in a 96-well plate in the presence of a concentration of CSF-1 that supports their proliferation.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for a period that allows for cell proliferation (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition for each compound concentration compared to the vehicle control and determine the EC50 value.[10][11]
Conclusion
This compound is a potent inhibitor of CSF-1R with a biochemical IC50 in the low nanomolar range. Its high potency is comparable to that of Sotuletinib (BLZ945) and greater than that of Pexidartinib (PLX3397) and GW2580 in biochemical assays. While detailed cellular and in vivo data for this compound are not as widely published as for the other inhibitors, its demonstrated anti-tumor activity suggests it is a valuable tool for cancer research. The choice of inhibitor will depend on the specific research question, the desired selectivity profile, and the need for a compound with well-documented in vivo characteristics. This guide provides the foundational data and methodologies to aid in this decision-making process.
References
- 1. Small-molecule CSF1R kinase inhibitors; review of patents 2015-present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small-Molecule CSF1R Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Fms (CSF1R) | DC Chemicals [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. Identification of compound D2923 as a novel anti-tumor agent targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Head-to-Head Comparison of c-Fms Kinase Inhibitors: c-Fms-IN-10 and PLX3397 (Pexidartinib)
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent inhibitors of the c-Fms (CSF-1R) kinase: c-Fms-IN-10 and the FDA-approved drug, PLX3397 (Pexidartinib). This document summarizes their known biochemical and cellular activities, presents available experimental data in structured tables, and offers detailed protocols for key assays.
Introduction to c-Fms and its Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts.[1] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and bone diseases, making it a compelling therapeutic target.[2] Both this compound and PLX3397 are small molecule inhibitors designed to target the ATP-binding site of c-Fms, thereby blocking its downstream signaling cascades.
Comparative Analysis: this compound vs. PLX3397
This section provides a comparative overview of the two inhibitors based on currently available data. It is important to note that PLX3397 (Pexidartinib) is a well-characterized compound with extensive preclinical and clinical data, while public domain information on the experimental profile of this compound is limited.
Mechanism of Action and Target Specificity
Both this compound and PLX3397 are ATP-competitive inhibitors of c-Fms kinase. PLX3397 is a multi-kinase inhibitor, also targeting c-Kit and FLT3.[3][4] this compound is described as a derivative of thieno[3,2-d]pyrimidine and a potent inhibitor of FMS (c-Fms).[5][6] However, a comprehensive kinase selectivity profile for this compound is not publicly available, limiting a direct comparison of its off-target effects against PLX3397.
Biochemical Potency
The following table summarizes the reported IC50 values for both inhibitors against their primary target, c-Fms, and other kinases for PLX3397.
| Target Kinase | This compound IC50 (nM) | PLX3397 (Pexidartinib) IC50 (nM) |
| c-Fms (CSF-1R) | 2[5][6] | 20[7][8] |
| c-Kit | Data not available | 10[7][8] |
| FLT3 | Data not available | 160[7][8] |
| KDR (VEGFR2) | Data not available | 350[9] |
| FLT1 (VEGFR1) | Data not available | 880[9] |
| NTRK3 (TRKC) | Data not available | 890[9] |
Note: The lack of a broad kinase selectivity panel for this compound prevents a comprehensive comparison of its specificity against PLX3397.
In Vitro and In Vivo Efficacy
PLX3397 (Pexidartinib)
Extensive preclinical studies have demonstrated the in vivo efficacy of PLX3397 in various models. For instance, in a mouse model of prostate cancer, pexidartinib has been shown to decrease the levels of tumor-infiltrating myeloid cells and inhibit tumor growth.[8] In preclinical models of castration-resistant prostate cancer, the combination of PLX3397 with docetaxel significantly reduced tumor growth compared to docetaxel alone.[3] Furthermore, in a model of Parkinson's disease, pretreatment with PLX3397 depleted microglia by approximately 90%.[3]
This compound
Currently, there is no publicly available in vivo efficacy or pharmacokinetic data for this compound.
Signaling Pathway and Experimental Workflow Visualizations
To aid in the understanding of the underlying biology and experimental approaches, the following diagrams were generated using Graphviz.
Caption: Simplified c-Fms (CSF-1R) signaling pathway and points of inhibition.
Caption: General experimental workflow for characterizing a kinase inhibitor.
Caption: Logical relationship for comparing this compound and PLX3397.
Experimental Protocols
Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol provides a general framework for determining the IC50 of an inhibitor against a target kinase.
Materials:
-
Kinase (e.g., recombinant human c-Fms)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
TR-FRET donor (e.g., Europium-labeled anti-phosphotyrosine antibody)
-
TR-FRET acceptor (e.g., Streptavidin-conjugated fluorophore if using a biotinylated substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (this compound, PLX3397) serially diluted in DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase and substrate in the assay buffer.
-
Add the test compound at various concentrations to the wells of the 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (donor and acceptor).
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[5]
Materials:
-
Cells expressing c-Fms (e.g., macrophage cell line)
-
Complete cell culture medium
-
Test compounds (this compound, PLX3397) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C or for a few hours with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value for each compound.
Conclusion
PLX3397 (Pexidartinib) is a well-documented multi-kinase inhibitor with proven in vitro and in vivo activity, leading to its clinical approval. It serves as a valuable tool for studying the roles of c-Fms, c-Kit, and FLT3 in various biological processes.
This compound demonstrates high potency against c-Fms in biochemical assays. However, the lack of publicly available data on its kinase selectivity, cellular activity, and in vivo performance makes a comprehensive comparison with PLX3397 challenging. Further characterization of this compound is necessary to fully understand its therapeutic potential and to ascertain its advantages, if any, over existing inhibitors like Pexidartinib. Researchers should consider the available data and the specific requirements of their studies when selecting an appropriate c-Fms inhibitor.
References
- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Decoding the anti-cancer potential of Pexidartinib (PLX3397), a Fms-like tyrosine kinase 3 inhibitor, using next-generation knowledge discovery methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
A Comparative Guide to c-Fms Kinase Inhibitors: c-Fms-IN-10 versus GW2580
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inhibitors of the c-Fms kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF-1R): c-Fms-IN-10 and GW2580. This document summarizes their efficacy, selectivity, and provides relevant experimental methodologies to assist in the selection of the most appropriate compound for research and development purposes.
Mechanism of Action and Signaling Pathway
Both this compound and GW2580 are small molecule inhibitors that target the ATP-binding site of the c-Fms kinase domain. By doing so, they prevent the phosphorylation and activation of the receptor by its ligand, CSF-1. This inhibition blocks downstream signaling pathways, primarily the PI3K/Akt and Ras/MEK/ERK pathways, which are crucial for the proliferation, survival, and differentiation of macrophages and other myeloid cells.
Caption: The c-Fms signaling pathway and points of inhibition by this compound and GW2580.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and GW2580 based on available literature.
Table 1: In Vitro Potency
| Compound | Target | IC50 (nM) | Reference |
| This compound | c-Fms (FMS) | 2 | [1] |
| GW2580 | c-Fms (CSF-1R) | 30 | [2] |
IC50: Half-maximal inhibitory concentration.
Table 2: Kinase Selectivity Profile
| Compound | Primary Target | Off-Target Kinases (Selectivity) | Reference |
| This compound | c-Fms | Data not publicly available in extensive panels. The discovery paper focused on FMS kinase. | [1] |
| GW2580 | c-Fms | Highly selective. 150- to 500-fold selective against a panel of kinases including b-Raf, CDK4, c-KIT, c-SRC, EGFR, FLT-3, etc. | [2] |
Note: The lack of a broad public kinase selectivity panel for this compound is a significant data gap when directly comparing its specificity to the well-characterized GW2580.
Table 3: In Vitro Cellular Activity
| Compound | Cell Line | Assay | Effect | Reference |
| This compound | Human breast adenocarcinoma cells (e.g., MDA-MB-231) | Tumor cell growth inhibition, Tumor invasion assay | Showed anti-tumor activity alone and in combination with paclitaxel. | [1] |
| GW2580 | M-NFS-60 (myeloid cells) | Growth inhibition | Completely inhibits CSF-1-induced growth. | |
| GW2580 | Human monocytes | Growth inhibition | Completely inhibits CSF-1-induced growth. | |
| GW2580 | RAW264.7 (macrophages) | CSF-1R phosphorylation | Potently inhibits phosphorylation. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro c-Fms Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro potency of inhibitors against the c-Fms kinase.
Caption: A generalized workflow for an in vitro c-Fms kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human c-Fms kinase to the desired concentration in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in kinase buffer.
-
Prepare serial dilutions of the test compounds (this compound and GW2580) in DMSO, followed by dilution in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the c-Fms enzyme, substrate, and test compound dilutions.
-
Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the remaining ATP or the phosphorylated substrate using a suitable method (e.g., ADP-Glo™, LanthaScreen™, or radiometric assay).
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Macrophage Cell Viability Assay
This protocol describes a method to assess the effect of c-Fms inhibitors on the viability of macrophage cell lines.
Caption: A standard workflow for assessing macrophage cell viability in the presence of inhibitors.
Methodology:
-
Cell Culture and Seeding:
-
Culture macrophage cells (e.g., RAW264.7 or bone marrow-derived macrophages) in appropriate media.
-
Harvest and seed the cells into a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and GW2580 in cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.
-
-
Incubation and Viability Assessment:
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or a luminescent ATP-based assay reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
In Vivo Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of c-Fms inhibitors in a murine tumor model.
Methodology:
-
Animal Model and Tumor Implantation:
-
Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c) and a suitable tumor cell line that is responsive to macrophage infiltration (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer).
-
Inject the tumor cells subcutaneously or orthotopically into the mice.
-
Monitor the mice for tumor growth.
-
-
Compound Administration:
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, GW2580).
-
Prepare the compounds in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).
-
Administer the compounds to the mice at a predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for macrophage markers like F4/80 or CD68).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to determine the significance of any anti-tumor effects.
-
Summary and Conclusion
Both this compound and GW2580 are potent inhibitors of the c-Fms kinase.
-
GW2580 , while being less potent than this compound with an IC50 of 30 nM, is a well-characterized inhibitor with a high degree of selectivity for c-Fms over a broad range of other kinases. Its efficacy has been demonstrated in numerous in vitro and in vivo models.
Recommendation:
-
For studies requiring the highest possible in vitro potency against c-Fms, This compound may be the preferred choice.
-
For in vivo studies or experiments where target selectivity is a critical factor to minimize confounding off-target effects, the well-documented profile of GW2580 makes it a more reliable tool.
Researchers should carefully consider the specific requirements of their experimental design when selecting between these two inhibitors. Further independent characterization of the kinase selectivity of this compound would be beneficial for the scientific community.
References
In Vivo Validation of c-Fms-IN-10: A Comparative Guide to Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the c-Fms inhibitor, c-Fms-IN-10, and its alternatives in the context of in vivo anti-tumor activity. While this compound, a thieno[3,2-d]pyrimidine derivative, demonstrates high potency in vitro with an IC50 of 2 nM against the c-Fms kinase, publicly available in vivo data on its anti-tumor efficacy is limited.[1][2][3][4][5] This guide, therefore, focuses on presenting the available in vivo performance of prominent alternative c-Fms inhibitors to offer a valuable resource for researchers designing and evaluating pre-clinical studies in oncology.
The c-Fms kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a critical regulator of macrophage and monocyte survival, proliferation, and differentiation.[6] Its role in promoting the tumor microenvironment has made it a key target in cancer therapy.[6]
Comparative In Vivo Efficacy of c-Fms Inhibitors
The following table summarizes the in vivo anti-tumor activity of several well-characterized c-Fms inhibitors. This data, gathered from various pre-clinical studies, provides a benchmark for evaluating novel inhibitors like this compound.
| Inhibitor | Tumor Model | Dosing Regimen | Key Findings |
| Pexidartinib (PLX3397) | Tenosynovial Giant Cell Tumor (TGCT) Xenograft | Oral, 1000 mg/day | 52% overall response rate in a phase 1 extension study. |
| Osteosarcoma Orthotopic Xenograft | Oral | Significantly suppressed primary tumor growth and lung metastasis. | |
| MMTV-PyMT (Breast Cancer) | Oral, in combination with paclitaxel | Reduced macrophage infiltration, tumor growth, and pulmonary metastases compared to paclitaxel alone.[7] | |
| GW2580 | M-NFS-60 Myeloid Leukemia Xenograft | Oral, 20 and 80 mg/kg, twice daily | Statistically significant inhibition of tumor load.[8] |
| Orthotopic RM-1 (Prostate Cancer) | Oral | Reduced blood vessel density in tumors. | |
| D2923 | M-NFS-60 Myeloid Leukemia Xenograft | Oral, 40 and 80 mg/kg, twice daily | Dose-dependent tumor growth inhibition of 50% and 88%, respectively. |
| Ki20227 | Osteolytic Bone Metastasis Model | Oral, 50 mg/kg/day for 20 days | Markedly decreased osteolytic lesion areas.[9] |
| Imatinib | B16F10 Melanoma Xenograft | Not specified | Slowdown in tumor growth was observed. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below is a standard protocol for a subcutaneous xenograft mouse model to evaluate the anti-tumor efficacy of a c-Fms inhibitor.
Objective: To determine the in vivo anti-tumor activity of a test compound in a subcutaneous xenograft mouse model.
Materials:
-
Animals: Immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cells: A human cancer cell line known to express c-Fms or be dependent on the c-Fms signaling pathway (e.g., M-NFS-60, MDA-MB-231).
-
Test Compound: c-Fms inhibitor (e.g., this compound) formulated in an appropriate vehicle.
-
Vehicle Control: The formulation vehicle without the test compound.
-
Positive Control (Optional): A known c-Fms inhibitor with established in vivo efficacy (e.g., Pexidartinib).
-
Cell Culture Reagents: Growth medium, fetal bovine serum, antibiotics, trypsin, PBS.
-
Matrigel (Optional): To enhance tumor cell engraftment.
-
Equipment: Calipers, sterile syringes and needles, animal balance, laminar flow hood, cell counter.
Procedure:
-
Cell Culture and Preparation:
-
Culture tumor cells in appropriate media and conditions until they reach the logarithmic growth phase.
-
Harvest the cells using trypsin and wash them with sterile PBS.
-
Resuspend the cells in serum-free media or PBS at a concentration of 1x10^7 to 5x10^7 cells/mL. A cell viability of >90% is required.
-
(Optional) Mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions with calipers and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound, vehicle control, and optional positive control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Measure tumor volumes 2-3 times per week.
-
At the end of the study (based on a predetermined endpoint, e.g., tumor volume in the control group reaching a certain size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the mechanism of action and experimental design, the following diagrams are provided.
Caption: Mechanism of this compound action on the CSF-1R signaling pathway.
Caption: Standard workflow for in vivo validation of anti-tumor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 1527517-50-5|DC Chemicals [dcchemicals.com]
- 4. glpbio.com [glpbio.com]
- 5. 美国GlpBio - this compound | Cas# 1527517-50-5 [glpbio.cn]
- 6. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Fms-IN-1, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.co.uk]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
A Head-to-Head Showdown: Evaluating c-Fms Inhibitors in the Glioblastoma Microenvironment
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of three prominent c-Fms (CSF1R) inhibitors—PLX3397 (Pexidartinib), BLZ945, and GW2580—in the context of glioblastoma (GBM). By targeting the colony-stimulating factor 1 receptor (CSF1R), these small molecules aim to reprogram the tumor-supportive macrophages and microglia that constitute a significant portion of the glioblastoma microenvironment. This guide synthesizes preclinical data to illuminate their comparative efficacy and mechanisms of action.
Recent preclinical studies highlight a shift in understanding the impact of CSF1R inhibition. Rather than depleting tumor-associated macrophages (TAMs), these inhibitors appear to "re-educate" them, suppressing their pro-tumoral M2 phenotype and promoting an anti-tumoral M1-like state.[1] This guide will delve into the quantitative differences between PLX3397, BLZ945, and GW2580 in achieving this immunomodulatory effect and their subsequent impact on glioblastoma progression.
Comparative Efficacy of c-Fms Inhibitors: In Vitro and Ex Vivo Analysis
A key study by Wylot and colleagues in 2023 provides a direct head-to-head comparison of PLX3397, BLZ945, and GW2580 on glioblastoma-associated microglia/macrophages (GAMs) freshly isolated from patient tumors.[2][3][4] This research offers valuable insights into the differential effects of these inhibitors on the reprogramming of these critical immune cells.
Table 1: In Vitro & Ex Vivo Comparison of c-Fms Inhibitors on Patient-Derived GAMs
| Parameter | PLX3397 | BLZ945 | GW2580 |
| Reprogramming of M2-like GAMs | Ineffective in analysis[3][5] | Trend towards significance | Most powerful inhibitor [3][5] |
| Downregulation of M2 Markers (e.g., CD163) | No significant effect | Significant reduction [2] | Significant reduction [2] |
| Upregulation of M1 Markers (e.g., HLA-DR) | No significant effect | Significant increase [2] | Significant increase [2] |
| Induction of iNOS activity (M1 function) | Significant increase (p < 0.05)[2][3] | Significant increase (p < 0.01)[2][3] | Significant increase (p < 0.001) [2][3] |
| Enhancement of Phagocytosis | Trend towards increase | Significant increase | Strongest induction |
| Support of Anti-Tumor T-cell Killing | No significant effect | Moderate enhancement | Significant enhancement [2] |
| Reduction of Pro-Tumoral Cytokine IL-6 | No significant effect | Moderate reduction | Significant reduction [3] |
The data strongly suggests that while all three inhibitors can influence GAMs, GW2580 demonstrates the most potent and consistent reprogramming activity towards an anti-tumoral M1-like phenotype in patient-derived models.[3][5] Notably, PLX3397, despite being widely studied, showed the least efficacy in this direct comparative analysis, a finding that aligns with its limited success in clinical trials for recurrent GBM.[3][6]
In Vivo Efficacy in Preclinical Glioblastoma Models
Table 2: In Vivo Comparison of c-Fms Inhibitors in Glioblastoma Mouse Models
| Inhibitor | Model | Key Findings |
| PLX3397 | Orthotopic U251 xenograft (athymic mice) | In combination with radiotherapy, suppressed the increase in M2 TAMs and improved survival.[6] |
| BLZ945 | PDGF-B-driven transgenic glioma model | As a monotherapy, induced tumor regression and significantly improved long-term survival.[6][7] |
| Orthotopic immunocompetent GBM model | As a monotherapy, did not significantly improve median overall survival. In combination with radiotherapy, led to the longest survival.[6] | |
| GW2580 | Pretreatment before U251 xenograft implantation | Decreased the number of intratumoral myeloid cells and improved tumor control.[2] |
These in vivo studies corroborate the potential of c-Fms inhibitors in glioblastoma. BLZ945 has shown promise as a monotherapy in certain models and demonstrates synergy with radiotherapy.[6][7] While direct comparative in vivo survival data for GW2580 against the other two is limited, its potent in vitro and ex vivo reprogramming capabilities suggest it is a strong candidate for further in vivo investigation.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: CSF1R signaling pathway and the mechanism of c-Fms inhibitors.
Caption: A typical experimental workflow for evaluating c-Fms inhibitors.
Experimental Protocols
Isolation and Culture of Patient-Derived Glioblastoma-Associated Microglia/Macrophages (GAMs)
Freshly resected glioblastoma tissue is mechanically dissociated and enzymatically digested to obtain a single-cell suspension. GAMs are then isolated using magnetic-activated cell sorting (MACS) with CD11b microbeads. The purity of the isolated CD11b+ GAMs is confirmed by their ability to uptake fluorescently labeled acetylated low-density lipoprotein (AcLDL). The purified GAMs are then cultured in appropriate media and treated with the c-Fms inhibitors (e.g., at a concentration of 1 µmol/L) for subsequent functional and phenotyping assays.[3]
Flow Cytometry for GAM Phenotyping
Following treatment with c-Fms inhibitors, GAMs are stained with a panel of fluorescently conjugated antibodies to identify M1 and M2 phenotypes. A typical panel would include antibodies against CD11b (pan-myeloid marker), CD45 (to distinguish resident microglia from infiltrating macrophages), CD163 (M2 marker), and HLA-DR (M1/antigen presentation marker). Cells are analyzed on a flow cytometer to quantify the percentage of different GAM subpopulations.
Orthotopic Glioblastoma Mouse Model and In Vivo Imaging
Patient-derived glioblastoma cells or established GBM cell lines engineered to express luciferase are stereotactically injected into the brains of immunodeficient or immunocompetent mice. Tumor growth is monitored non-invasively using bioluminescence imaging (BLI). Once tumors are established, mice are randomized into treatment groups and receive the c-Fms inhibitor (e.g., via oral gavage or formulated in chow) or a vehicle control. Tumor growth is quantified by measuring the bioluminescent signal over time. Animal survival is monitored, and upon termination of the experiment, brains can be harvested for histological and flow cytometric analysis of the tumor microenvironment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effective reprogramming of patient-derived M2-polarized glioblastoma-associated microglia/macrophages by treatment with GW2580 - EGA European Genome-Phenome Archive [ega-archive.org]
- 5. Effective Reprogramming of Patient-Derived M2-Polarized Glioblastoma-Associated Microglia/Macrophages by Treatment with GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of the c-Fms Inhibitor, c-Fms-IN-10, Validated by Knockout Models
In the landscape of targeted therapeutics, the precision of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of c-Fms-IN-10, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms/CSF-1R), against other known c-Fms inhibitors. We delve into its specificity, underpinned by the gold-standard validation methodology of knockout (KO) models, to offer researchers, scientists, and drug development professionals a clear, data-driven perspective.
c-Fms, a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts.[1][2] Its dysregulation is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a prime target for therapeutic intervention. This compound has emerged as a highly potent c-Fms inhibitor with a reported IC50 of 2 nM.[3][4] However, potency alone does not define a superior inhibitor; selectivity is equally critical to minimize off-target effects and ensure a favorable safety profile.
Comparative Analysis of c-Fms Inhibitors
| Inhibitor | c-Fms (CSF-1R) IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) | Selectivity Notes |
| This compound | 2[3][4] | Data not publicly available | High potency for c-Fms is reported, but broad selectivity profile is uncharacterized. |
| Pexidartinib (PLX3397) | 17 - 20 | c-Kit (10), FLT3-ITD (<1000) | Exhibits 10- to 100-fold selectivity for c-Kit and CSF1R over other related kinases. |
| Ki20227 | 2 | VEGFR2 (12), c-Kit (451), PDGFRβ (217) | Highly selective for c-Fms and VEGFR2 over c-Kit and PDGFRβ. |
| GW2580 | 30 - 60 | Inactive against 26 other kinases in one study. | Reported to be a selective inhibitor of c-Fms kinase. |
| Sotuletinib (BLZ945) | 1 | >1,000-fold selectivity against closest RTK homologs | Reported to be a potent, selective, and brain-penetrant CSF-1R inhibitor. |
| Vimseltinib (DCC-3014) | <10 | c-Kit (100-1000) | A dual inhibitor of c-Fms and c-Kit. |
The Gold Standard: Validation with Knockout Models
To unequivocally determine the on-target activity of an inhibitor, a knockout (KO) model, where the target protein is absent, serves as the ultimate negative control. The experimental workflow to validate the specificity of a c-Fms inhibitor like this compound using a c-Fms KO cell line is a robust method to dissect its on-target versus off-target effects.
In this workflow, a c-Fms knockout cell line is generated using CRISPR/Cas9 technology. Both wild-type (WT) and c-Fms KO cells are then treated with the inhibitor. If the inhibitor's effect (e.g., reduced cell viability or inhibition of downstream signaling) is observed in WT cells but is absent or significantly diminished in KO cells, it strongly confirms that the inhibitor's primary mechanism of action is through the intended target, c-Fms.
c-Fms Signaling Pathway
Understanding the c-Fms signaling pathway is crucial for interpreting the effects of its inhibitors. Upon binding of its ligand, CSF-1, the c-Fms receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell survival, proliferation, and differentiation.
This compound, as a c-Fms inhibitor, is expected to block the autophosphorylation of the receptor, thereby inhibiting all downstream signaling pathways and the resulting cellular responses.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are generalized protocols for key experiments used in the validation of c-Fms inhibitors.
Generation of c-Fms Knockout Cell Line via CRISPR/Cas9
-
sgRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting a critical exon of the CSF1R gene. Clone the sgRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the Cas9/sgRNA expression vector into the target cell line (e.g., a myeloid cell line endogenously expressing c-Fms).
-
Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal populations.
-
Validation: Screen individual clones for c-Fms knockout.
-
Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) in the target region of the CSF1R gene.
-
Western Blot: Verify the complete absence of c-Fms protein expression in the knockout clones compared to wild-type controls.
-
Western Blot for c-Fms Phosphorylation
-
Cell Culture and Treatment: Culture wild-type and c-Fms KO cells. Starve cells overnight and then stimulate with recombinant CSF-1 in the presence or absence of varying concentrations of this compound.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated c-Fms (p-c-Fms).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total c-Fms and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Kinase Specificity Profiling (Kinome Scan)
While specific data for this compound is not publicly available, a generalized approach to assess inhibitor specificity is through a kinome scan. This involves screening the inhibitor against a large panel of recombinant kinases (often hundreds) to determine its activity against off-target kinases. The results are typically reported as the percentage of inhibition at a specific concentration (e.g., 1 µM) or as IC50/Kd values for any identified off-targets. This provides a comprehensive selectivity profile and is crucial for evaluating the potential for off-target effects.
Conclusion
This compound is a highly potent inhibitor of c-Fms, a key therapeutic target in various diseases. While its high on-target potency is promising, a comprehensive evaluation of its specificity through broad kinome screening is necessary for a complete understanding of its pharmacological profile. The use of c-Fms knockout models provides an indispensable tool for unequivocally confirming its on-target mechanism of action and distinguishing it from any potential off-target effects. For researchers and drug developers, the integration of potent inhibitors like this compound with rigorous validation methodologies, including the use of knockout models, is essential for the advancement of precise and effective targeted therapies.
References
- 1. Conditional genetic deletion of CSF1 receptor in microglia ameliorates the physiopathology of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Benchmarking c-Fms-IN-10 Against Clinical c-Fms Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel c-Fms inhibitor, c-Fms-IN-10, with established clinical c-Fms inhibitors. The following sections detail the biochemical potency, cellular activity, and kinase selectivity of these compounds, supported by experimental data and methodologies, to aid researchers in selecting the appropriate tool for their studies.
Introduction to c-Fms Inhibition
The colony-stimulating factor 1 receptor (c-Fms or CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and other myeloid lineage cells.[1] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it a key therapeutic target.[2][3] This guide focuses on a comparative analysis of this compound, a potent research compound, against clinically evaluated c-Fms inhibitors.
Biochemical Potency and Kinase Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity profile across the human kinome. High potency ensures efficacy at lower concentrations, while high selectivity minimizes off-target effects and potential toxicity.
This compound is a thieno[3,2-d]pyrimidine derivative identified as a highly potent inhibitor of c-Fms with a reported half-maximal inhibitory concentration (IC50) of 2 nM .[4][5]
Pexidartinib (PLX3397) is an FDA-approved oral tyrosine kinase inhibitor for the treatment of tenosynovial giant cell tumor (TGCT). It is a potent inhibitor of c-Fms and also exhibits activity against c-Kit.
JNJ-40346527 is another clinical-stage small molecule inhibitor of the c-Fms tyrosine kinase domain.
The following table summarizes the available biochemical potency and kinase selectivity data for these inhibitors.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) |
| This compound | c-Fms | 2[4][5] |
| Pexidartinib (PLX3397) | c-Fms (CSF1R) | 20 |
| c-Kit | 10 | |
| FLT3 | 160 | |
| KDR (VEGFR2) | 350 | |
| LCK | 860 | |
| FLT1 (VEGFR1) | 880 | |
| NTRK3 | 890 | |
| JNJ-40346527 | c-Fms (CSF1R) | Data not available for direct comparison |
Note: A comprehensive kinase selectivity panel for this compound is not publicly available. The high potency of this compound for its primary target suggests a promising starting point for further investigation into its selectivity profile. Researchers are encouraged to perform their own kinase profiling to fully characterize its off-target effects.
Cellular Activity
The ability of an inhibitor to engage its target within a cellular context and modulate downstream signaling is a key indicator of its potential therapeutic utility. Cellular assays typically measure the inhibition of receptor autophosphorylation or the phosphorylation of downstream signaling proteins.
| Inhibitor | Cellular Assay | Reported Activity |
| This compound | Not specified | Has anti-tumor activity.[4][5] |
| Pexidartinib (PLX3397) | Inhibition of c-Fms autophosphorylation | Potent inhibition in cellular assays. |
| JNJ-40346527 | Inhibition of CSF-1R phosphorylation | >80% inhibition of CSF-1R phosphorylation 4 hours after dosing in a clinical study. |
c-Fms Signaling Pathway
The binding of the ligand, colony-stimulating factor 1 (CSF-1), to the c-Fms receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation.[2][6]
Caption: The c-Fms signaling pathway initiated by CSF-1 binding.
Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of c-Fms inhibitors.
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow:
Caption: Workflow for a biochemical kinase inhibition assay.
Methodology:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in a suitable solvent (e.g., DMSO).
-
Reaction Setup: Purified recombinant c-Fms kinase is incubated with the test inhibitor at various concentrations in a reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a specific substrate (e.g., a synthetic peptide). The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure ATP consumption.[7][8]
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Receptor Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of the c-Fms receptor in a cellular context.
Workflow:
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 3. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Safe Disposal of c-Fms-IN-10: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent chemical compounds like c-Fms-IN-10, a thieno[3,2-d]pyrimidine derivative and potent kinase inhibitor, is a critical component of laboratory safety and environmental responsibility.[1][2][3] This guide provides a clear, step-by-step protocol for the safe disposal of this compound, ensuring compliance with general laboratory waste management standards.
Quantitative Data for Waste Management
The following table outlines key quantitative parameters for the temporary storage and disposal of chemical waste, based on general laboratory guidelines.[4] Adherence to these limits is essential for maintaining a safe laboratory environment.
| Parameter | Guideline | Rationale |
| Maximum Hazardous Waste Volume per Satellite Accumulation Area | 55 gallons | Prevents the accumulation of large quantities of hazardous materials in active research areas. |
| Maximum Acutely Toxic ("P-list") Waste Volume | 1 quart (liquid) or 1 kilogram (solid) | Ensures prompt removal of highly toxic substances to minimize risk. |
| Container Headspace | ~10% of total volume | Allows for vapor expansion and prevents spills due to overfilling. |
| Rinse Volume for "P-list" Chemical Containers | ~5% of the container volume per rinse | Ensures thorough decontamination of containers that held acutely hazardous materials. |
| pH Range for Aqueous Waste Neutralization | 6.0 - 9.0 | Minimizes corrosion of plumbing and environmental impact for permitted drain disposal (not applicable to this compound). |
Experimental Protocol for the Disposal of this compound
This protocol details the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This procedure assumes that this compound is being treated as a potent, non-P-list hazardous chemical waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (solid or liquid, as appropriate), compatible with the chemical and any solvents.
-
Hazardous waste labels.
-
Sealable secondary containment bin.
-
Spill kit for potent compounds.
Procedure:
-
Preparation and Segregation:
-
Waste Collection - Solid Waste:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealable, and compatible hazardous waste container.
-
This includes contaminated consumables such as weigh boats, pipette tips, and wipes.
-
-
Waste Collection - Liquid Waste:
-
Container Labeling:
-
Affix a completed hazardous waste label to the container as soon as the first waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage:
-
Store the sealed waste container in a designated and properly labeled secondary containment bin within the Satellite Accumulation Area.[7]
-
Ensure the storage area is away from heat sources and high-traffic areas.
-
-
Disposal of Empty Containers:
-
As this compound is a potent compound, it is best practice to treat empty containers as hazardous waste.
-
If institutional policy allows for the disposal of non-"P-list" containers in regular trash after rinsing, the first rinse must be collected as hazardous waste.[7] However, due to its potency, it is recommended to dispose of the unrinsed, empty container in the solid hazardous waste stream.
-
-
Request for Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional guidelines (typically up to 12 months), arrange for pickup by the institution's Environmental Health and Safety (EHS) office.[4]
-
Do not dispose of this compound down the drain or in the regular trash.[6][7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. theraindx.com [theraindx.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling c-Fms-IN-10
Essential Safety and Handling Guide for c-Fms-IN-10
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
This compound is a derivative of thieno[3,2-d]pyrimidine and functions as a kinase inhibitor of FMS (Colony stimulating factor-1 receptor, CSF-1R) with an IC50 of 2 nM.[1][2][3][4][5] It is recognized for its anti-tumor activity.[1][2][3][4][5] This compound is intended for research use only.[1][5]
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[6]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[6]
Signal Word: Warning
Precautionary Statements: [6]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE) and Handling Procedures
Strict adherence to PPE protocols is mandatory to minimize exposure and ensure safety.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166. Protects against splashes and airborne particles. |
| Skin Protection | Protective gloves (e.g., Nitrile rubber) | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Complete suit protecting against chemicals | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Air-purifying respirator (NIOSH approved) | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
General Handling Precautions: [6]
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6] |
| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| In Case of Eye Contact | Flush eyes with water as a precaution. |
| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Storage and Disposal
Storage: Store in a cool place.[6] Keep the container tightly closed in a dry and well-ventilated place.[6] Recommended storage temperature is -20°C.
Disposal: Dispose of contents and container to an approved waste disposal plant.[6] It is crucial to prevent the release of this chemical into the environment.[6]
Operational Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
